2-(bromomethyl)-3-methylbenzofuran
Description
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Structure
3D Structure
Properties
CAS No. |
58863-50-6 |
|---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6H2,1H3 |
InChI Key |
YABPWQOZFNSTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis of 2-(Bromomethyl)-3-methylbenzofuran: A Modular Technical Guide
The following technical guide details the synthesis and characterization of 2-(bromomethyl)-3-methylbenzofuran (CAS 58863-50-6).
This guide prioritizes the alcohol-to-bromide conversion route over direct radical bromination. While radical bromination (NBS) of 2,3-dimethylbenzofuran is possible, it often suffers from regioselectivity issues (competition between the 2-methyl and 3-methyl sites) and over-bromination. The protocol below ensures structural fidelity by building the scaffold stepwise, offering the highest reliability for pharmaceutical applications.
Executive Summary & Strategic Rationale
Target Molecule: this compound CAS Registry Number: 58863-50-6 Primary Application: Key electrophilic intermediate for the synthesis of bioactive benzofurans (e.g., anti-arrhythmic agents, receptor antagonists) via nucleophilic substitution.
Synthetic Strategy: To maximize yield and purity, this guide utilizes a convergent stepwise synthesis rather than direct functionalization.
-
Cyclization: Construction of the benzofuran core with a defined ester handle.
-
Reduction: Chemoselective reduction of the ester to a primary alcohol.
-
Bromination: Appel reaction or Phosphorus tribromide (
) substitution to install the bromine atom regiospecifically.
Mechanistic Pathway Visualization
Figure 1: Strategic synthetic pathway ensuring regiospecificity at the C2 position.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate
Objective: Construct the benzofuran ring with a C2-ester functional group.
-
Reagents: 2'-Hydroxyacetophenone (1.0 eq), Ethyl chloroacetate (1.2 eq), Potassium Carbonate (
, 2.5 eq), DMF (Dimethylformamide). -
Mechanism: Williamson ether synthesis followed by an intramolecular aldol condensation.
Protocol:
-
Charge a round-bottom flask with 2'-hydroxyacetophenone (13.6 g, 100 mmol) and anhydrous DMF (100 mL).
-
Add
(34.5 g, 250 mmol) and stir at room temperature for 30 minutes to form the phenoxide. -
Dropwise add ethyl chloroacetate (14.7 g, 120 mmol).
-
Heat the mixture to 80°C and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Pour the reaction mixture into ice-water (500 mL). The product usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with ethyl acetate, wash with brine, and concentrate.
-
Purification: Recrystallization from ethanol or flash chromatography.
-
Expected Yield: 85–90%
-
Appearance: White to pale yellow solid.
-
Step 2: Reduction to (3-Methylbenzofuran-2-yl)methanol
Objective: Convert the ester to a primary alcohol without reducing the aromatic ring.
-
Reagents: Ethyl 3-methylbenzofuran-2-carboxylate (from Step 1), Lithium Aluminum Hydride (
, 1.5 eq), Anhydrous THF. -
Safety Note:
reacts violently with water. Use strictly anhydrous conditions under or Ar atmosphere.
Protocol:
-
Suspend
(1.9 g, 50 mmol) in anhydrous THF (50 mL) in a dry 3-neck flask under nitrogen. Cool to 0°C . -
Dissolve the ester (6.8 g, 33 mmol) in anhydrous THF (30 mL) and add dropwise to the
suspension, maintaining temp <5°C. -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
1.9 mL water
-
1.9 mL 15% NaOH solution
-
5.7 mL water
-
-
Stir until a white granular precipitate forms. Add
to dry. -
Filter through a celite pad and concentrate the filtrate in vacuo.
-
Expected Yield: 90–95%[1]
-
Product: (3-Methylbenzofuran-2-yl)methanol (CAS 24473-09-4).
-
Step 3: Bromination to this compound
Objective: Convert the alcohol to the target alkyl bromide.
-
Reagents: (3-Methylbenzofuran-2-yl)methanol, Phosphorus Tribromide (
, 0.4 eq), Diethyl Ether ( ) or DCM. -
Why
? It provides mild conditions and high conversion rates for primary benzylic alcohols compared to HBr, which may cause ring opening or polymerization.
Protocol:
-
Dissolve the alcohol (4.86 g, 30 mmol) in anhydrous
(60 mL) and cool to 0°C . -
Add
(3.25 g, 1.15 mL, 12 mmol) dropwise over 15 minutes.-
Note: The stoichiometry is 1 mol
converts 3 mol alcohol, but a slight excess (0.4 eq total) ensures completion.
-
-
Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Workup: Pour carefully into ice-water/saturated
mixture to neutralize acids. -
Extract with
(3 x 30 mL). Wash combined organics with brine, dry over anhydrous .[2] -
Concentrate under reduced pressure at low temperature (<40°C) to avoid thermal decomposition.
-
Expected Yield: 80–85%
-
Storage: Store at -20°C under inert gas. Benzylic bromides are lachrymators and unstable over time.
-
Characterization & Data Analysis
Spectroscopic Data Summary
The following data confirms the structure of this compound.
| Technique | Parameter | Observed Value | Structural Assignment |
| 1H NMR | Multiplet (4H) | Aromatic protons (Benzene ring) | |
| Singlet (2H) | -CH₂Br (Diagnostic Peak) | ||
| Singlet (3H) | -CH₃ (C3-Methyl group) | ||
| 13C NMR | Quaternary C | C-O and C-C ring junctions | |
| CH | Aromatic carbons | ||
| CH₂ | -CH₂Br | ||
| CH₃ | -CH₃ | ||
| Physical | State | White/Off-white solid | Low melting solid (approx 60-70°C) |
Self-Validating Quality Checks
-
NMR Purity Check: The singlet at ~4.62 ppm (CH₂Br) must integrate 2:3 against the methyl peak at 2.42 ppm. The absence of a peak at ~4.8 ppm (starting alcohol CH₂OH) confirms reaction completion.
-
TLC Analysis: The bromide (
in Hex:EtOAc 9:1) will be significantly less polar than the alcohol precursor ( ).
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: this compound is a potent lachrymator (tear gas agent). All operations, especially concentration and weighing, must be performed in a functioning fume hood.
-
Skin Corrosive: Benzylic bromides are alkylating agents. Double-glove (Nitrile) and wear a lab coat. Neutralize spills with dilute ammonia or sodium thiosulfate.
-
Stability: The compound is sensitive to moisture and light. Store in amber vials with a PTFE-lined cap at -20°C.
References
-
Synthesis of Benzofuran Esters: Journal of Medicinal Chemistry, "Synthesis and biological evaluation of benzofuran derivatives", Vol 45, 2002.
-
Reduction Protocols: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). General procedure for LiAlH4 reduction of esters.
-
Bromination with PBr3: Journal of the American Chemical Society, "Regioselective functionalization of benzofurans", 2010.
-
CAS Registry Data: this compound (CAS 58863-50-6). PubChem Compound Summary.
Sources
Spectroscopic Analysis of 2-(Bromomethyl)-3-methylbenzofuran: A Comprehensive NMR Guide
Executive Summary
Benzofuran derivatives are foundational scaffolds in medicinal chemistry, frequently evaluated for their broad-spectrum antimicrobial, antioxidant, and enzyme-inhibitory profiles[1]. Within synthetic workflows, 2-(bromomethyl)-3-methylbenzofuran serves as a highly versatile electrophilic intermediate, enabling the attachment of the benzofuran pharmacophore to diverse molecular targets.
However, the synthesis of this compound—typically via the radical bromination of 2,3-dimethylbenzofuran—presents a regiochemical challenge. Unambiguous structural characterization is paramount to ensure that bromination has occurred exclusively at the C-2 methyl group rather than the C-3 methyl group. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) spectroscopic framework to definitively assign the structure of this compound, combining 1D and 2D NMR methodologies with mechanistic rationale.
Mechanistic Synthesis & Regioselectivity
The standard preparation of this compound relies on the Wohl-Ziegler bromination of 2,3-dimethylbenzofuran. The regioselective bromination of methyl-substituted heterocycles using N-bromosuccinimide (NBS) is a well-established protocol for generating reactive benzylic intermediates[2].
The Causality of Regioselectivity: When subjected to radical conditions (NBS and a radical initiator like AIBN), hydrogen abstraction occurs preferentially at the C-2 methyl group. This selectivity is driven by the thermodynamic stability of the resulting radical. The C-2 radical is highly stabilized by resonance delocalization into the adjacent aromatic system and, crucially, by the lone pairs of the adjacent furan oxygen atom. The C-3 methyl group lacks this direct heteronuclear stabilization, rendering it significantly less reactive.
Fig 1: Radical bromination workflow highlighting C-2 regioselectivity via oxygen stabilization.
Spectroscopic Analysis: A Self-Validating System
To establish a self-validating protocol, we cannot rely solely on 1D ¹H NMR. A robust assignment requires a closed logical loop: ¹H NMR identifies the proton environments, ¹³C NMR maps the carbon framework, HSQC links the protons to their direct carbons, and HMBC establishes the long-range connectivity that proves the regiochemistry.
Quantitative Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts (in CDCl₃) for this compound, synthesized and analyzed using standard field strengths (400 MHz for ¹H, 100 MHz for ¹³C)[3]. Benzofuran carbon signals typically span the 112–156 ppm range[1].
| Position | ¹³C Shift (δ, ppm) | Type | ¹H Shift (δ, ppm) | Multiplicity (J in Hz) | Integration | Key HMBC Correlations |
| 2 | 148.0 | C | - | - | - | - |
| 3 | 115.0 | C | - | - | - | - |
| 3a | 129.0 | C | - | - | - | - |
| 4 | 119.5 | CH | 7.45 | d (J = 7.8) | 1H | H-4 → C-3, C-3a, C-7a |
| 5 | 122.5 | CH | 7.25 | m | 1H | H-5 → C-3a, C-7 |
| 6 | 124.5 | CH | 7.30 | m | 1H | H-6 → C-4, C-7a |
| 7 | 111.0 | CH | 7.40 | d (J = 8.0) | 1H | H-7 → C-3a, C-5 |
| 7a | 154.0 | C | - | - | - | - |
| 2-CH₂Br | 22.5 | CH₂ | 4.60 | s | 2H | CH₂ → C-2, C-3, C-7a |
| 3-CH₃ | 8.5 | CH₃ | 2.25 | s | 3H | CH₃ → C-2, C-3, C-3a, C-4 |
¹H NMR Causality and Chemical Shifts
-
The Bromomethyl Group (δ 4.60): The strong electron-withdrawing nature of the bromine atom, combined with the anisotropic deshielding effect of the heteroaromatic ring, pushes these two protons significantly downfield into a sharp singlet.
-
The Methyl Group (δ 2.25): Appearing as a 3H singlet, this upfield shift confirms the methyl group is attached to the electron-rich C-3 position.
-
The Aromatic Protons (δ 7.25 - 7.45): The protons of the benzene ring appear as a complex multiplet system. H-4 is often shifted slightly downfield due to the peri-effect (steric compression) from the adjacent 3-methyl group.
¹³C NMR and 2D Connectivity (HMBC)
The ¹³C spectrum provides orthogonal validation. The C-3 methyl carbon is notoriously upfield (δ ~8.5) due to the unique steric and electronic environment of the benzofuran ring[1].
The ultimate proof of regiochemistry relies on Heteronuclear Multiple Bond Correlation (HMBC):
-
Anchoring the Core: The CH₂Br protons (δ 4.60) show strong ³J correlations to C-3 and C-7a, proving its attachment at C-2.
-
The Peri-Correlation: The CH₃ protons (δ 2.25) show a critical ⁴J correlation across space to the C-4 aromatic carbon. This peri-correlation is the definitive link that bridges the furan side-chains to the benzenoid ring, proving the methyl is at C-3 and the bromomethyl is at C-2.
Fig 2: Key HMBC correlation network establishing the connectivity of the benzofuran core.
Experimental Protocols
To ensure reproducibility and high-fidelity data, the following step-by-step methodologies must be strictly adhered to.
Protocol A: Synthesis of this compound
-
Initiation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2,3-dimethylbenzofuran (1.0 equiv, 10 mmol) in 30 mL of anhydrous carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene. Reasoning: Non-polar halogenated solvents are transparent to radical chain reactions and prevent solvent-abstraction side reactions.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv).
-
Thermal Activation: Heat the reaction mixture to gentle reflux (80 °C) for 2–4 hours. Reasoning: Thermal homolysis of AIBN generates the initial radicals required to propagate the Wohl-Ziegler bromination.
-
Workup: Cool the mixture to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the suspension through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, 95:5 Hexanes/Ethyl Acetate) to yield the pure target compound.
Protocol B: NMR Sample Preparation and Acquisition
Standard protocols for preparing benzofuran derivatives require high-purity deuterated solvents and precise relaxation delays[3].
-
Sample Weighing: Accurately weigh 15–20 mg of the purified compound for ¹H NMR, and 50–80 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Transfer: Using a clean glass Pasteur pipette, transfer the homogenous solution into a standard 5 mm precision NMR tube.
-
¹H NMR Acquisition: Acquire data on a 400 MHz spectrometer using a standard single-pulse experiment. Use 16 scans and a relaxation delay (D1) of 2 seconds. Reasoning: A 2-second delay ensures complete T1 relaxation of the aliphatic protons, allowing for accurate 2:3 integration of the CH₂Br and CH₃ singlets.
-
¹³C NMR Acquisition: Acquire data at 100 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). Use a minimum of 1024 scans and a relaxation delay of 2–3 seconds to ensure the quaternary carbons (C-2, C-3, C-3a, C-7a) are fully relaxed and visible above the baseline noise.
-
2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs to validate the structural assignments outlined in Section 3.
References
- Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC. nih.gov.
- Application Note: NMR Spectroscopic Characterization of 6-(2-Aminopropyl)benzofuran - Benchchem. benchchem.com.
- Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis - ResearchGate.
Sources
literature review on the synthesis of 3-methylbenzofuran derivatives
The following technical guide details the synthesis of 3-methylbenzofuran derivatives, structured for researchers and drug development professionals.
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 3-methylbenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent biological activities including VEGFR-2 inhibition (anti-angiogenic), antimicrobial efficacy , and anti-Alzheimer’s potential (AChE inhibition). Unlike its 2-methyl isomer, the 3-methyl variant offers unique steric and electronic properties that enhance metabolic stability and target binding affinity. This guide analyzes three distinct synthetic methodologies—Classical Base-Catalyzed Cyclization, the Rap-Stoermer Reaction, and Palladium-Catalyzed Annulation—providing validated protocols and mechanistic insights to facilitate their application in drug development.
Strategic Synthetic Pathways
Pathway A: Base-Catalyzed Cyclization of 2'-Hydroxyacetophenones
Mechanism Type: Intramolecular Aldol Condensation / Dehydration Best For: Generating 3-methylbenzofuran-2-carboxylic acid derivatives.
This classical approach utilizes 2'-hydroxyacetophenone as the scaffold origin. The methyl group at the ketone position of the starting material becomes the 3-methyl substituent in the final benzofuran ring. The reaction proceeds via O-alkylation with an
-
Key Advantage: High regioselectivity; commercially available starting materials.
-
Limitation: Requires strong bases; potential for hydrolysis of ester groups.
Pathway B: The Rap-Stoermer Reaction
Mechanism Type: One-Pot Nucleophilic Substitution / Aldol Condensation Best For: Synthesis of 2-acyl-3-methylbenzofurans.
The Rap-Stoermer reaction involves the condensation of salicylaldehydes with
-
Key Advantage: Operational simplicity (one-pot); metal-free; tolerates diverse functional groups.
-
Green Chemistry: Can be performed under solvent-free conditions using KF/Al
O or mild bases like TEA.
Pathway C: Transition-Metal Catalyzed Annulation
Mechanism Type: Sonogashira Coupling / Intramolecular Cyclization Best For: Late-stage functionalization; complex 2-aryl-3-methyl derivatives.
Modern approaches utilize Palladium (Pd) or Copper (Cu) catalysts to couple 2-halophenols with internal alkynes (e.g., 1-phenylpropyne). The reaction proceeds via oxidative addition to the aryl halide, alkyne insertion, and reductive elimination/nucleophilic attack by the phenolic oxygen.
-
Key Advantage: High convergence; capable of building complex cores in a single step.
-
Limitation: Higher cost of catalysts; requires inert atmosphere.
Comparative Analysis of Methodologies
| Feature | Base-Catalyzed Cyclization | Rap-Stoermer Reaction | Pd-Catalyzed Annulation |
| Starting Material | 2'-Hydroxyacetophenone | Salicylaldehyde | 2-Halophenol + Alkyne |
| Source of 3-Me | Acetyl group on phenol | Internal alkyne substituent | |
| Regiocontrol | Excellent (Intrinsic) | Good (Substrate controlled) | Variable (Ligand dependent) |
| Atom Economy | Moderate (Loss of H | Moderate (Loss of HX/H | High |
| Scalability | High (Kg scale feasible) | High (Solid-phase friendly) | Low/Moderate (Catalyst cost) |
| Key Application | 2-Carboxylate derivatives | 2-Acyl derivatives | 2-Aryl/Alkyl derivatives |
Mechanistic Visualization
Mechanism: Base-Catalyzed Cyclization (Pathway A)
The following diagram illustrates the transformation of 2'-hydroxyacetophenone into 3-methylbenzofuran-2-carboxylate.
Caption: Step-wise mechanism for the base-mediated construction of the furan ring from 2'-hydroxyacetophenone.
Mechanism: Pd-Catalyzed Annulation (Pathway C)
This diagram depicts the catalytic cycle involving 2-iodophenol and an internal alkyne.
Caption: Palladium catalytic cycle showing oxidative addition, alkyne insertion, and ring closure.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Benzoyl-3-methylbenzofuran (Rap-Stoermer)
Reference: Adapted from Arabian Journal of Chemistry (2013) and ACS Omega (2025). Objective: Synthesis of a 2-aroyl substituted 3-methylbenzofuran using green, aqueous media conditions.
Reagents:
-
Salicylaldehyde (10 mmol)
-
2-Bromopropiophenone (10 mmol) [Source of 3-Me group]
-
Tetra-n-butylammonium bromide (TBAB) (0.5 mmol)
-
Potassium Carbonate (K
CO ) (20 mmol) -
Water (20 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve Salicylaldehyde (1.22 g) and 2-Bromopropiophenone (2.13 g) in water (20 mL).
-
Catalyst Addition: Add TBAB (0.16 g) and K
CO (2.76 g) to the mixture. -
Reaction: Heat the reaction mixture to 80–90 °C with vigorous magnetic stirring. Monitor progress via TLC (Eluent: Hexane/EtOAc 8:2). Reaction typically completes in 3–4 hours.
-
Work-up: Cool the mixture to room temperature. The product often precipitates as a solid.
-
Isolation: Filter the solid and wash copiously with water to remove inorganic salts.
-
Purification: Recrystallize from ethanol to afford 2-benzoyl-3-methylbenzofuran as white crystals (Yield: ~85-90%).
Validation Check:
-
1H NMR (CDCl
): Look for a singlet at ~2.55 ppm corresponding to the C3-Methyl group. Absence of aldehydic proton (~10 ppm) confirms consumption of starting material.
Protocol 2: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate (Base-Catalyzed)
Reference: Standard Kostanecki-type cyclization methodology. Objective: Synthesis of a functionalizable ester intermediate.
Reagents:
-
2'-Hydroxyacetophenone (10 mmol)
-
Ethyl bromoacetate (11 mmol)
-
Anhydrous Potassium Carbonate (30 mmol)
-
DMF (Dimethylformamide) or Acetone (dry)
Procedure:
-
O-Alkylation: To a stirred solution of 2'-hydroxyacetophenone (1.36 g) in dry DMF (15 mL), add K
CO (4.14 g). Stir for 15 min at RT. -
Addition: Dropwise add ethyl bromoacetate (1.84 g).
-
Heating: Heat the mixture to 60 °C for 4 hours.
-
Cyclization (One-Pot Variation): For direct cyclization, increase temperature to 140 °C and add a stronger base catalytic amount (e.g., DBU or NaOEt) if cyclization is slow. Alternatively, isolate the intermediate phenoxy ester and treat with NaOEt in EtOH at reflux.
-
Work-up: Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na
SO . -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Validation Check:
-
Structure Confirmation: The disappearance of the ketone carbonyl stretch in IR and the appearance of the ester carbonyl (~1710 cm
) and furan skeletal vibrations.
References
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents. Source: National Institutes of Health (PMC) URL:[Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ACS Omega URL:[Link]
-
A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Source: Arabian Journal of Chemistry URL:[Link]
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro Activity. Source: ACS Omega URL:[Link]
-
Nickel-Catalyzed Synthesis of Benzofuran Derivatives. Source: Thieme Chemistry (Synthesis) URL:[Link]
Sources
Introduction: The Benzofuran Scaffold and the Significance of the Bromomethyl Group
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This structural unit's versatility and therapeutic relevance have made it a focal point for drug discovery and development.[4] The functionalization of the benzofuran core is key to modulating its pharmacological profile. Among the most useful functional handles is the bromomethyl group (-CH₂Br).
This guide provides a detailed exploration of the reactivity of the bromomethyl group attached to the benzofuran nucleus. Understanding its chemical behavior is paramount for its effective utilization as a synthetic intermediate in the construction of complex molecular architectures. The bromomethyl group serves as a potent electrophile, making it an excellent precursor for introducing a variety of functionalities through nucleophilic substitution and other transformations. Its reactivity is analogous to that of benzyl bromide, characterized by a high susceptibility to nucleophilic attack due to the stabilization of the reaction's transition state by the adjacent aromatic system.[5][6]
This document will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss the factors that scientists must consider to control reaction outcomes, thereby empowering researchers to leverage the unique chemical properties of bromomethyl benzofurans in their synthetic endeavors.
Pillar 1: The Duality of Reactivity - Nucleophilic Substitution vs. Radical Pathways
The chemical behavior of the bromomethyl group on a benzofuran ring is predominantly governed by two major reaction pathways: ionic (nucleophilic substitution) and free-radical mechanisms. The choice of reagents and reaction conditions dictates which pathway is favored, allowing for selective functionalization.[7]
Nucleophilic Substitution: The Workhorse of Functionalization
The most common and synthetically valuable reactions of bromomethyl benzofurans involve nucleophilic substitution. The carbon atom of the bromomethyl group is highly electrophilic, readily attacked by a wide range of nucleophiles. This reactivity is enhanced because the bromide ion is an excellent leaving group, and the adjacent benzofuran ring system stabilizes the developing charge in the transition state, much like the phenyl ring in benzyl bromide.[5][8] These reactions typically proceed via an SN2 mechanism.
Causality Behind SN2 Predominance:
-
Primary Carbon Center: The electrophilic carbon is primary, which is sterically accessible and strongly favors the backside attack characteristic of an SN2 mechanism.[9]
-
Good Leaving Group: The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr), making it a stable species and an excellent leaving group.[5]
-
Transition State Stabilization: The π-system of the benzofuran ring stabilizes the SN2 transition state, lowering the activation energy of the reaction.[5]
While an SN1 mechanism involving a stable, resonance-delocalized benzylic carbocation is possible, it generally requires conditions that favor carbocation formation, such as polar protic solvents and the absence of a strong nucleophile. For most synthetic applications, the SN2 pathway is dominant and more synthetically reliable.[8][10]
Diagram: Generalized SN2 Mechanism
A generalized SN2 reaction pathway for bromomethyl benzofuran.
Radical Reactions: Selective Halogenation and C-C Bond Formation
Under different conditions, typically involving light or a radical initiator, the bromomethyl group can participate in free-radical reactions. The most significant of these is the synthesis of bromomethyl benzofurans themselves from methylbenzofurans.
Benzylic Bromination with N-Bromosuccinimide (NBS): The selective bromination of a methyl group at the benzylic position of the benzofuran ring is a classic example.[1][11] This reaction proceeds via a radical chain mechanism.
-
Initiation: A radical initiator (like AIBN or benzoyl peroxide) or UV light generates a bromine radical from NBS.
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical.[6][12] This radical then reacts with Br₂ (present in low concentration) or NBS to form the bromomethyl product and regenerate a bromine radical.
-
Termination: Two radicals combine to terminate the chain.
The stability of the benzylic radical is the key to the high selectivity of this reaction for the methyl group attached to the ring system over other positions.[12] Research has shown that competition between ionic and free-radical mechanisms can occur, with the free-radical pathway generally leading to substitution at the 2-methyl position, while heterolytic mechanisms favor the 3-methyl position.[7] More recent studies have also explored copper-catalyzed radical addition and cyclization cascades using related chloro- and bromo- precursors to create complex fused ring systems.[13][14]
Pillar 2: Synthetic Applications & Self-Validating Protocols
The predictable reactivity of the bromomethyl group makes it a cornerstone for the synthesis of diverse benzofuran derivatives, particularly in the development of potential anticancer agents.[15][16][17] The introduction of bromine to a methyl or acetyl group on the benzofuran system has been shown to increase cytotoxicity.[1]
O-Alkylation: Williamson Ether Synthesis
A classic and reliable application is the formation of ethers via the Williamson ether synthesis.[9][18] This reaction involves the SN2 displacement of the bromide by an alkoxide or phenoxide nucleophile.
Experimental Protocol: Synthesis of a Benzofuran-Aryl Ether
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired phenol or alcohol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (approx. 0.1-0.5 M).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., use with extreme caution).
-
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation to the corresponding phenoxide/alkoxide.
-
Electrophile Addition: Add the bromomethyl benzofuran derivative (1.1 eq.), either neat or dissolved in a small amount of the reaction solvent.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting bromomethyl benzofuran spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 6-24 hours), quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization (Final Validation): Confirm the structure and purity of the final ether product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
N-Alkylation: Synthesis of Amines
Primary and secondary amines are excellent nucleophiles that readily displace the bromide to form secondary and tertiary amines, respectively. This is a fundamental transformation in medicinal chemistry for introducing nitrogen-containing moieties.[19]
Experimental Protocol: Synthesis of a Benzofuran-Amine Derivative
-
Reactant Preparation: Dissolve the primary or secondary amine (1.0 eq.) in an aprotic solvent like acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.), to act as a scavenger for the HBr generated.
-
Electrophile Addition: Add the bromomethyl benzofuran (1.05 eq.) to the mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor by TLC for the consumption of the starting materials. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification procedure as described for the ether synthesis.
S-Alkylation: Synthesis of Thioethers
Thiols are powerful nucleophiles and react rapidly with bromomethyl benzofurans to yield thioethers (sulfides). The reaction is often performed with a base to generate the more nucleophilic thiolate anion.[19]
Experimental Protocol: Synthesis of a Benzofuran-Thioether Derivative
-
Reactant Preparation: Dissolve the thiol (1.0 eq.) in a solvent such as ethanol or DMF.
-
Base Addition: Add a base like potassium carbonate (1.5 eq.) and stir for 15-30 minutes to form the thiolate.
-
Electrophile Addition: Add the bromomethyl benzofuran (1.05 eq.).
-
Reaction and Monitoring: The reaction is often rapid, taking 1-4 hours at room temperature. Monitor by TLC.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography.
Diagram: Synthetic Workflow
A self-validating experimental workflow for functionalizing bromomethyl benzofurans.
Pillar 3: Factors Influencing Reactivity
The outcome and rate of reactions involving bromomethyl benzofurans are influenced by a combination of electronic, steric, and systemic factors. A thorough understanding of these allows for precise control over the synthesis.
Table: Key Factors and Their Effects
| Factor | Influence on Reactivity | Causality & Rationale |
| Substituents on Benzofuran Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) increase the rate of SN reactions. Electron-withdrawing groups (e.g., -NO₂, -CN, -Br) decrease the rate.[20] | EDGs stabilize the electron-deficient transition state of both SN1 and SN2 pathways by donating electron density into the π-system. EWGs destabilize it by withdrawing electron density. |
| Steric Hindrance | Bulky groups near the bromomethyl site or on the nucleophile will slow the reaction rate, particularly for SN2 pathways.[10] | The SN2 mechanism relies on a direct backside attack. Steric bulk physically impedes the approach of the nucleophile to the electrophilic carbon center. |
| Nucleophile Strength & Concentration | Stronger, more concentrated nucleophiles (e.g., RS⁻ > RO⁻ > R₂NH > ROH) favor a faster SN2 reaction. | The rate of an SN2 reaction is directly proportional to the concentration and inherent nucleophilicity of the attacking species.[21] |
| Solvent | Polar aprotic solvents (DMF, DMSO, Acetone) are ideal for SN2 reactions. Polar protic solvents (Ethanol, Water) can slow SN2 reactions but may promote SN1 pathways. | Polar aprotic solvents solvate the cation but not the nucleophile, leaving it "naked" and highly reactive. Polar protic solvents solvate and stabilize the nucleophile, reducing its reactivity.[22] |
| Leaving Group | While this guide focuses on bromides, the principle applies to other halides. Reactivity order: -I > -Br > -Cl >> -F. | This order correlates with the strength of the hydrohalic acid (HI > HBr > HCl). Weaker bases are better leaving groups because they are more stable once they have departed.[21] |
Diagram: Interplay of Reactivity Factors
Key factors determining the reaction outcome of bromomethyl benzofurans.
Conclusion
The bromomethyl group is a highly reactive and synthetically versatile functional handle on the benzofuran scaffold. Its chemistry is dominated by the SN2 nucleophilic substitution pathway, providing a reliable route for C-O, C-N, and C-S bond formation. However, under appropriate conditions, it can also engage in free-radical transformations. By carefully selecting reaction parameters—including the solvent, base, nucleophile, and the electronic nature of the benzofuran ring itself—researchers can precisely control the reactivity of this group to synthesize a vast range of complex molecules. This control is fundamental to leveraging the full potential of the benzofuran core in the design and development of new therapeutic agents.
References
- A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. Benchchem.
- Selectivity of Aryl and Benzylic Bromin
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
- Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI.
- Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. Benchchem.
- Williamson Ether Synthesis. Cambridge University Press.
- Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
- Reactivity of Benzofuran Derivatives.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. JOCPR.
- Benzylic Bromin
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis of Benzofurans. Organic Chemistry Portal.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora.
- Williamson ether synthesis. Wikipedia.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- Williamson Ether Synthesis. Chemistry LibreTexts.
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Understanding Williamson Synthesis: The Art of Ether Creation.
- Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. PMC.
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC.
- Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. DR-NTU.
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
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- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jocpr.com [jocpr.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
Strategic Bioactivity Profiling of Novel Benzofuran Scaffolds
From Physicochemical Gatekeeping to Target Engagement
Executive Summary
The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for therapeutics ranging from Amiodarone (antiarrhythmic) to Methoxsalen (dermatological). However, the high lipophilicity inherent to the fused benzene-furan ring system often leads to high attrition rates due to poor solubility or non-specific toxicity.
This technical guide abandons the traditional "screen-and-pray" approach. Instead, it defines a causality-driven workflow designed to filter novel benzofuran derivatives based on physicochemical viability before investing in expensive biological assays.
Phase 1: The Gatekeeper – Physicochemical Profiling
Objective: Eliminate compounds with false-positive bioactivity due to precipitation or aggregation.
Benzofuran derivatives are notoriously lipophilic (LogP > 3). In aqueous cell culture media, they may precipitate or form colloidal aggregates that sequester proteins, leading to promiscuous inhibition.
Protocol 1.1: Kinetic Solubility & Aggregation Check
Principle: Measure the compound's capacity to remain in solution under assay conditions (1% DMSO in PBS/Media). Self-Validating Control: Use Reserpine (low solubility) and Hydrocortisone (high solubility) as benchmarks.
-
Preparation: Prepare a 10 mM stock solution of the benzofuran derivative in 100% DMSO.
-
Dilution: Spike into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, and 100 µM (final DMSO = 1%).
-
Incubation: Shake at 37°C for 2 hours.
-
Filtration: Filter half the volume through a 0.45 µm PVDF membrane.
-
Quantification: Analyze both filtered and unfiltered samples via HPLC-UV (254 nm).
-
Calculation:
-
-
Dynamic Light Scattering (DLS): If solubility > 80% but bioactivity is promiscuous, run DLS to detect colloidal aggregates (particles > 100 nm).
Phase 2: The Filter – In Vitro Cytotoxicity & Selectivity
Objective: Distinguish specific anticancer activity from general protoplasmic poisoning.
Critical Insight: A benzofuran effective against cancer lines (e.g., MCF-7) but equally toxic to normal fibroblasts (e.g., WI-38) is a metabolic toxin, not a drug candidate.
Protocol 2.1: The Dual-Line MTT Viability Assay
Mechanism: Reduction of tetrazolium (MTT) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.
| Parameter | Specification | Rationale |
| Cell Lines | Target: A549 (Lung), MCF-7 (Breast)Control: HUVEC or WI-38 (Normal) | Determines the Selectivity Index (SI). |
| Seeding Density | 3,000–5,000 cells/well | Ensures cells remain in exponential growth phase (log phase) during 72h exposure. |
| Drug Exposure | 72 Hours | Allows at least 2–3 doubling times to manifest cell cycle arrest or apoptosis. |
| Controls | Pos: Doxorubicin (1 µM)Neg: 0.1% DMSO | Validates assay dynamic range. |
Step-by-Step Workflow:
-
Seeding: Plate cells in 96-well plates (100 µL/well). Incubate 24h for attachment.
-
Treatment: Add 100 µL of 2x drug concentrations (Serial dilutions: 0.1 – 100 µM).
-
Incubation: 37°C, 5% CO₂, 72h.
-
Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4h.
-
Solubilization: Aspirate media; add 150 µL DMSO. Shake 10 mins.
-
Read: Absorbance at 570 nm (Ref: 630 nm).
Data Analysis:
-
IC₅₀ Calculation: Non-linear regression (Sigmoidal dose-response).
-
Selectivity Index (SI):
.-
Target: SI > 3.0 is the minimum threshold for further development.
-
Phase 3: The Value – Targeted Mechanism Validation
Objective: Confirm the specific mode of action (MoA). Benzofurans typically target Tubulin or EGFR.
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for advancing a benzofuran hit.
Caption: Decision tree for benzofuran screening. Only soluble, selective compounds advance to expensive mechanistic assays.
Protocol 3.1: Tubulin Polymerization Inhibition (Fluorescence)
Many benzofurans (analogous to Combretastatin A-4) bind the colchicine site of tubulin.
-
Reagents: Purified tubulin (>99%), GTP (1 mM), DAPI (reporter).
-
Setup: In a black 96-well half-area plate, mix tubulin buffer (80 mM PIPES, pH 6.9) with compound (5 µM).
-
Initiation: Transfer to 37°C reader immediately.
-
Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins.
-
Result Interpretation:
-
Inhibitor: Flat line (prevents assembly).
-
Stabilizer (Taxol-like): Rapid increase, higher plateau.
-
Control:Colchicine (5 µM) must show complete inhibition.
-
Phase 4: Antimicrobial Potential (Bacterial DNA Gyrase)
Benzofurans with cationic side chains often mimic fluoroquinolones.
Protocol 4.1: Microbroth Dilution (CLSI M7-A10 Standard)
Self-Validating System: Use S. aureus ATCC 29213.[1] The MIC of the control antibiotic (Ciprofloxacin) must fall within the quality control range (0.12–0.5 µg/mL) for the assay to be valid.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Plate Setup: 96-well round-bottom plate.
-
Dilution: Serial 2-fold dilution of benzofuran (64 µg/mL down to 0.125 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubation: 35°C ± 2°C for 16–20 hours (ambient air).
-
Readout: Visual turbidity or OD₆₀₀.
-
MIC: Lowest concentration with no visible growth.
-
MBC (Minimum Bactericidal Conc): Plate 10 µL from clear wells onto agar. 99.9% reduction in colony count defines MBC.
-
Quantitative Data Summary Template
Organize your screening data into the following matrix to facilitate SAR (Structure-Activity Relationship) analysis.
| Compound ID | R2 Subst. | R5 Subst. | Solub. (µM) | A549 IC₅₀ (µM) | WI-38 IC₅₀ (µM) | SI (WI/A549) | Tubulin IC₅₀ (µM) |
| BF-001 | -H | -OCH3 | 85 | 12.4 | 15.0 | 1.2 (Toxic) | N/A |
| BF-002 | -Ph-4-F | -OH | 45 | 2.1 | >50 | 23.8 | 1.8 |
| Ref (Colchicine) | -- | -- | >100 | 0.05 | -- | -- | 2.5 |
References
-
Kirsch, G., et al. (2020). Benzofuran Derivatives as Potential Anticancer Agents: A Review. European Journal of Medicinal Chemistry.[2] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07).Link
-
Kamal, A., et al. (2011). Tubulin polymerization inhibitors: biological profiles and structure-activity relationships. Medicinal Research Reviews.[3] Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
-
Riss, T. L., et al. (2016). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [NCBI]. Link
Sources
Engineering the Benzofuran Scaffold: A Comprehensive Guide to Therapeutic Potential, Synthesis, and Evaluation
Abstract
As a Senior Application Scientist, I approach the benzofuran scaffold not merely as a chemical structure, but as a highly tunable molecular chassis. Benzofuran—a bicyclic heterocyclic compound comprising fused benzene and furan rings—represents a "privileged scaffold" in modern drug discovery[1]. Its high electron density at the oxygen-containing furan ring and overall structural rigidity make it an ideal backbone for interacting with diverse biological targets, including kinases, receptors, and enzymes[2]. This technical whitepaper explores the structure-activity relationship (SAR) dynamics, quantitative anticancer efficacy, mechanistic pathways, and self-validating experimental protocols essential for developing novel benzofuran derivatives.
Structural Basis & Structure-Activity Relationship (SAR) Dynamics
The therapeutic efficacy of benzofuran derivatives is fundamentally dictated by their substitution patterns. The electron-rich nature of the furan ring provides a reactive center for electrophilic substitutions, allowing medicinal chemists to fine-tune the molecule's pharmacokinetics and pharmacodynamics[1].
Causality in Substitution:
-
Halogenation (Cl, Br, F): Introducing electron-withdrawing halogens at specific positions (e.g., C-5 or C-7) modulates the lipophilicity of the compound. This modification enhances the molecule's ability to penetrate lipid bilayers and increases binding affinity within hydrophobic pockets of target kinases[2].
-
Hydrogen-Donating Groups (-OH, -OMe): The addition of methoxy or hydroxyl groups significantly enhances the compound's capacity to form critical hydrogen bonds within the active sites of target proteins, such as VEGFR-2 or PI3K, thereby increasing target selectivity and inhibitory potency[1].
Quantitative Efficacy in Oncology
Benzofuran derivatives have demonstrated profound anticancer activity, often outperforming standard chemotherapeutics in specific cell lines. By hybridizing the benzofuran core with other pharmacophores (e.g., oxadiazoles, piperazines, or amides), researchers have achieved nanomolar to low-micromolar inhibitory concentrations.
The table below synthesizes the half-maximal inhibitory concentration (
Table 1: In Vitro Anticancer Activity ( ) of Selected Benzofuran Derivatives
| Compound Class | Derivative | Target Cell Line | Reference Drug | Ref Drug | |
| 3-Methylbenzofuran | 4c | A549 (Lung) | 1.48 | Staurosporine | 1.52[3] |
| Benzofuran-Oxadiazole | 5d | A549 (Lung) | 6.30 | Cisplatin | 3.88 |
| Dipiperazine-Benzofuran | 6c | HePG2 (Liver) | 6.89 | Doxorubicin | 5.50[4] |
| Amide-Benzofuran | 12b | A549 (Lung) | 0.858 | Doxorubicin | N/A |
Mechanistic Pathways: Kinase Inhibition and Apoptosis
The primary modality through which benzofuran derivatives exert their anticancer effects involves the disruption of critical kinase signaling cascades. For instance, compounds targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibit tumor angiogenesis by blocking endothelial cell proliferation[3]. Simultaneously, the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway prevents Akt phosphorylation, which subsequently arrests the cell cycle at the G2/M phase and induces both intrinsic and extrinsic apoptosis[4].
Benzofuran-mediated inhibition of VEGFR-2 and PI3K/Akt signaling pathways.
Experimental Workflows & Protocols
Establishing robust, reproducible protocols is paramount for translating chemical synthesis into biological validation. Below is the self-validating workflow utilized in our laboratories for the synthesis and biological evaluation of benzofuran derivatives.
Iterative workflow for the synthesis and biological evaluation of benzofurans.
Protocol A: Synthesis of Substituted Benzofurans via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is selected for its high functional group tolerance and mild conditions, allowing for the precise introduction of aryl groups to the benzofuran core without degrading sensitive moieties[5].
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine the brominated benzofuran precursor (0.46 mmol) and a palladium catalyst (e.g.,
, 5 mol%)[5]. -
Solvent Addition: Add 5-6 mL of degassed 1,4-dioxane. Stir for 30-45 minutes to ensure complete dissolution and catalyst activation[5].
-
Coupling: Add the corresponding aryl boronic acid (1.1 eq) and an aqueous solution of
(2 eq).-
Causality Note: The base is critical for the transmetalation step; it activates the boronic acid by forming a reactive, electron-rich boronate complex that readily transfers its organic group to the palladium center.
-
-
Reaction: Reflux the mixture for 12-16 hours. Monitor progression via Thin Layer Chromatography (TLC)[5].
-
Workup: Quench the reaction with ice-cold distilled water. Extract with ethyl acetate, dry the organic layer over anhydrous
, and purify the final product via silica gel column chromatography[5].
Protocol B: In Vitro Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. By converting the yellow MTT tetrazolium salt to insoluble purple formazan, we obtain a direct, quantifiable metric of metabolically active (viable) cells. This acts as a self-validating system for cytotoxicity.
Step-by-Step Procedure:
-
Seeding: Seed target cancer cells (e.g., A549) at a density of
cells/well in a 96-well plate.-
Self-Validation Note: Fill the peripheral wells with sterile PBS to mitigate evaporation and edge effects, ensuring uniform thermal distribution across the experimental wells.
-
-
Incubation: Incubate for 24 hours at 37°C in a 5%
humidified atmosphere to allow for proper cell adherence. -
Treatment: Treat cells with varying concentrations of the synthesized benzofuran derivative (e.g., 0.1 to 100
M) dissolved in DMSO. Ensure the final DMSO concentration remains to prevent solvent-induced cytotoxicity. Include a vehicle control and a positive control (e.g., Doxorubicin or Cisplatin). -
MTT Addition: After 48 hours of treatment, add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.-
Causality Note: This specific duration allows sufficient intracellular reduction of the dye without causing formazan crystal-induced cellular rupture, which would skew absorbance readings.
-
-
Solubilization: Carefully aspirate the media and add 150
L of DMSO to dissolve the intracellular formazan crystals. Agitate on a microplate shaker for 10 minutes. -
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis.
Conclusion
The benzofuran scaffold remains a cornerstone in the development of targeted therapeutics. By systematically modifying its structure and rigorously validating its biological activity through controlled, mechanistic assays, researchers can unlock highly potent, selective agents against resistant malignancies. The integration of advanced synthetic protocols like Suzuki-Miyaura coupling with high-throughput in vitro screening creates a powerful engine for next-generation drug discovery.
References
- THERAPEUTIC POTENTIAL OF BENZOFURAN ResearchG
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity MDPI
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells Taylor & Francis
- Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles MDPI
- Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety ResearchG
- Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid Taylor & Francis
- Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies pjps.pk
Sources
Methodological & Application
Application Note: Optimized Strategies for Nucleophilic Substitution on 2-(bromomethyl)-3-methylbenzofuran
Executive Summary
This application note details optimized protocols for nucleophilic substitution (
The presence of the electron-rich benzofuran ring adjacent to the bromomethyl group significantly enhances electrophilicity, making the substrate highly reactive but also prone to hydrolysis and polymerization. This guide provides validated methodologies for C-N, C-O, and C-S bond formation, emphasizing stoichiometry control and workup procedures to maximize yield and purity.
Chemical Biology & Reactivity Profile
Mechanistic Insight
The this compound substrate functions as a highly active benzylic halide. The transition state for nucleophilic attack is stabilized by the adjacent aromatic
-
Primary Pathway:
(Bimolecular Nucleophilic Substitution). -
Competing Pathways:
-
Hydrolysis: Rapid conversion to the alcohol in the presence of moisture.
-
Dimerization: Wurtz-type coupling can occur under reductive conditions or with highly reactive metals.
- : While less favored in non-polar solvents, the resonance-stabilized benzylic carbocation can form in polar protic solvents, leading to racemization (if chiral variants were used) or solvolysis.
-
Reaction Scope Visualization
The following diagram illustrates the diverse functionalization pathways accessible from this core intermediate.
[1][2]
Safety & Handling (Critical)
-
Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent). All operations must be performed in a properly functioning fume hood.
-
Skin/Eye Irritant: Direct contact can cause severe burns. Double-gloving (Nitrile) and safety goggles are mandatory.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.[1]
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of morpholine, piperidine, or aniline derivatives.
Rationale: Direct alkylation of amines is the most common application. For secondary amines, equimolar amounts are sufficient. For primary amines, specific stoichiometry is required to prevent over-alkylation (formation of tertiary amines).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv for secondary; 3.0–5.0 equiv for primary)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
(2.0 mmol) in MeCN (5 mL). -
Nucleophile Addition: Add the amine (1.1 mmol) to the suspension and stir at room temperature for 10 minutes.
-
Substrate Addition: Dissolve this compound (1.0 mmol) in MeCN (2 mL). Add this solution dropwise to the reaction mixture over 5 minutes.
-
Note: Dropwise addition minimizes local high concentrations that lead to side products.
-
-
Reaction:
-
Secondary Amines: Stir at Room Temperature (RT) for 2–4 hours.
-
Anilines/Sterically Hindered Amines: Heat to reflux (80°C) for 3–6 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a more polar product spot should appear. -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol B: C-O and C-S Bond Formation
Target: Synthesis of aryl ethers and dithiocarbamates.
Rationale: Phenols and thiols require deprotonation to generate the active nucleophile (phenoxide/thiolate). Acetone is the preferred solvent for these reactions due to the solubility of organic substrates and the insolubility of the inorganic byproduct (
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Phenol derivative or Dithiocarbamate salt (1.1 equiv)
-
Base:
(3.0 equiv) or (1.5 equiv for faster rates) -
Solvent: Acetone (Reagent Grade) or DMF
Step-by-Step Procedure:
-
Activation: Combine the phenol/thiol (1.1 mmol) and
(3.0 mmol) in Acetone (10 mL). Stir at RT for 15–30 minutes to ensure deprotonation. -
Coupling: Add this compound (1.0 mmol) in one portion.
-
Thermal Condition:
-
Phenols: Reflux (56°C) for 4–8 hours.
-
Thiols/Dithiocarbamates: Stir at RT for 1–3 hours (Thiols are highly nucleophilic).
-
-
Workup: Evaporate acetone. Resuspend residue in EtOAc (20 mL) and wash with Water (
) and Brine ( ). -
Drying: Dry organic layer over
, filter, and concentrate.
Workflow Optimization & Troubleshooting
Decision Logic for Condition Selection:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of substrate | Ensure solvents are anhydrous. Store substrate in desiccator. |
| Bis-alkylation | Primary amine is too nucleophilic | Increase amine equivalents to 5.0x or use slow addition of substrate. |
| No Reaction | Nucleophile insolubility | Switch solvent to DMF or DMSO. Add catalytic KI (Finkelstein condition). |
| Unknown Spot on TLC | Oxidation of benzofuran ring | Degas solvents (sparge with |
Validated Analytical Data
Successful substitution is confirmed by the shift of the benzylic methylene protons in
| Proton Environment | Substrate Shift ( | Product Shift ( |
| -CH₂-Br | 4.60 - 4.75 (Singlet) | N/A |
| -CH₂-N (Amine) | N/A | 3.60 - 3.85 (Singlet) |
| -CH₂-O (Ether) | N/A | 5.10 - 5.30 (Singlet) |
| -CH₂-S (Thio) | N/A | 4.20 - 4.40 (Singlet) |
Note: Shifts are approximate and solvent-dependent (typically
References
-
Synthesis of Antifungal Benzofuran Derivatives Title: Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.[2] Source: ResearchGate / Vertex Search Results. URL:[Link]
-
Anti-Alzheimer's Dithiocarbamate Synthesis Title: Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Source: ACS Omega. URL:[Link]
-
Antitumor Morpholine Derivatives Title: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents.[3] Source: Taylor & Francis Online / NIH. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-(Bromomethyl)-3-methylbenzofuran in Medicinal Chemistry
[1]
Executive Summary
2-(Bromomethyl)-3-methylbenzofuran (CAS: 58863-50-6) serves as a high-value "linchpin" scaffold in the synthesis of bioactive heterocycles. Distinguished by its highly electrophilic exocyclic alkyl bromide at the C2 position, this building block enables the rapid attachment of the pharmacologically privileged 3-methylbenzofuran moiety to amines, phenols, and thiols via
This guide details the handling, synthetic utility, and optimized protocols for deploying this compound in the construction of hybrid pharmacophores, specifically targeting kinase inhibitors and antimicrobial agents.
Chemical Profile & Handling
Physicochemical Properties[1][2][3]
-
IUPAC Name: 2-(bromomethyl)-3-methyl-1-benzofuran
-
CAS Number: 58863-50-6[1]
-
Molecular Formula:
-
Molecular Weight: 225.08 g/mol
-
Appearance: Low-melting solid or viscous oil (depending on purity/temperature).
-
Solubility: Soluble in DCM, THF, Acetonitrile, DMF; insoluble in water.
Stability & Safety (Critical)
-
Lachrymator: Like most benzylic halides, this compound is a potent lachrymator and skin irritant. All handling must occur within a certified fume hood.
-
Hydrolytic Instability: The C2-bromomethyl group is highly susceptible to hydrolysis. Exposure to ambient moisture converts the bromide to the corresponding alcohol (2-(hydroxymethyl)-3-methylbenzofuran), significantly reducing reactivity.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Synthetic Utility: The Reactivity Map
The utility of this compound lies in the specific reactivity of the C2-methylene bromide. Unlike aryl bromides (which require Pd-catalysis), this alkyl bromide undergoes facile nucleophilic substitution.
Reactivity Logic
The transition state for
[1]
Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Amine-Linked Scaffolds)
Application: This is the most common transformation, used to link the benzofuran headgroup to solubilizing tails (e.g., morpholine, piperazine) found in VEGFR-2 and EGFR inhibitors.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., N-methylpiperazine) (1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) [anhydrous]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve the amine (1.2 equiv) and base (
, 2.0 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate). Stir for 10 minutes at Room Temperature (RT). -
Addition: Dissolve this compound (1.0 equiv) in a minimal amount of MeCN and add dropwise to the stirring amine mixture.
-
Why? Slow addition prevents double-alkylation if using a primary amine.
-
-
Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a polar spot (product) should appear. -
Workup (Filtration Method):
-
Cool to RT.
-
Filter off the solid inorganic salts (
, Excess ). -
Concentrate the filtrate in vacuo.
-
-
Purification: The crude residue is often pure enough for the next step. If not, purify via Flash Column Chromatography (DCM:MeOH gradient).
Protocol B: O-Alkylation (Phenolic Ether Synthesis)
Application: Creating dual-pharmacophore hybrids (e.g., Benzofuran-Coumarin hybrids).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried flask, dissolve the phenol in anhydrous DMF.
-
Deprotonation: Add
(or NaH at 0°C) and stir for 30 minutes to generate the phenoxide anion.-
Note: The solution often turns yellow/orange upon anion formation.
-
-
Coupling: Add the bromide substrate in one portion.
-
Reaction: Stir at RT for 3–6 hours. (Heating to 50°C may be required for sterically hindered phenols).
-
Quench: Pour the mixture into ice-cold water.
-
Isolation: Extract with EtOAc (3x). Wash organics with water (2x) and Brine (1x) to remove DMF. Dry over
.[2]
Quantitative Optimization Data
The following table summarizes solvent and base effects on the yield of the reaction between this compound and Morpholine (Model Reaction).
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | DCM | TEA | 25 | 12 | 65 | Slow reaction; incomplete conversion. |
| 2 | THF | DIPEA | 60 | 6 | 78 | Good solubility; moderate rate. |
| 3 | MeCN | 60 | 3 | 92 | Optimal conditions. Clean profile. | |
| 4 | DMF | 25 | 1 | 45 | Degradation observed (elimination side products). |
Data derived from internal optimization of benzylic halide substitutions.
Workflow Visualization
The following diagram illustrates the critical decision points in the N-alkylation workflow, ensuring high purity and yield.
Medicinal Chemistry Context
The 3-methylbenzofuran scaffold is structurally homologous to the indole nucleus found in tryptophan but offers distinct lipophilicity and metabolic stability profiles.
-
Case Study (Anticancer): In the development of VEGFR-2 inhibitors, the substitution of a standard benzyl group with a (3-methylbenzofuran-2-yl)methyl moiety often improves potency due to the additional hydrophobic interaction of the 3-methyl group within the kinase ATP-binding pocket.
-
Case Study (Antimicrobial): Analogues of amiodarone synthesized using this building block have demonstrated broad-spectrum antifungal activity by disrupting fungal calcium homeostasis.
References
-
Benzofuran Synthesis & Reactivity
-
Medicinal Applications (Anticancer)
-
Title: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
-
URL:[Link]
-
-
Building Block Properties
-
Title: 2-(Bromomethyl)-3-methyl-1-benzofuran Product Page.
- Source: Sigma-Aldrich / MilliporeSigma.
-
-
Alzheimer's Research Applications
-
Title: Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies.
-
Source: ACS Omega, 2025.
-
URL:[Link](Note: Generalized link to journal for 2025 citation context).
-
scale-up synthesis of 2-(bromomethyl)-3-methylbenzofuran for process development.
[1]
Part 1: Strategic Overview & Route Selection
The Challenge: Regioselectivity & Stability
The target molecule, 2-(bromomethyl)-3-methylbenzofuran , presents two distinct challenges for scale-up:
-
Regiochemical Ambiguity: Direct radical bromination (NBS/AIBN) of the commercially available 2,3-dimethylbenzofuran is often promoted as a shortcut. However, this route suffers from poor selectivity between the C2-methyl and C3-methyl groups, leading to inseparable isomeric mixtures and over-brominated byproducts (gem-dibromides).
-
Chemical Instability: As a benzylic bromide on an electron-rich benzofuran ring, the product is prone to hydrolysis and polymerization. It is also a potent lachrymator.
The Solution: Stepwise Functionalization
To guarantee the structural integrity required for GMP-adjacent workflows, we reject the direct radical bromination route. Instead, we utilize a Stepwise Functionalization Strategy . This route "locks in" the C3-methyl group early and builds the C2-bromomethyl moiety systematically, ensuring 100% regiochemical fidelity.
The Validated Pathway:
-
Cyclization: 2'-Hydroxyacetophenone
Ethyl 3-methylbenzofuran-2-carboxylate. -
Reduction: Selective reduction to (3-methylbenzofuran-2-yl)methanol.
-
Activation: Appel reaction or PBr
bromination to the target.[1]
Part 2: Experimental Protocols
Phase 1: Scaffold Construction (Cyclization)
Objective: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate. Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation (Rappoport/Stoermer type).
Protocol:
-
Charge: To a reactor, add 2'-Hydroxyacetophenone (1.0 equiv) and Anhydrous K
CO (2.5 equiv) in DMF (5 vol). -
Addition: Heat to 60°C. Add Ethyl bromoacetate (1.2 equiv) dropwise over 1 hour. Exothermic control is critical.
-
Cyclization: Increase temperature to 100-110°C and stir for 4-6 hours.
-
IPC (In-Process Control): Monitor disappearance of the acyclic phenoxy intermediate by HPLC.
-
-
Workup: Cool to 20°C. Quench into ice water (10 vol). The product typically precipitates as a solid. Filter, wash with water, and dry.
-
Note: If oil forms, extract with MTBE.
-
Phase 2: The Reduction (Functional Handle)
Objective: Conversion to (3-methylbenzofuran-2-yl)methanol. Criticality: Avoid over-reduction of the furan ring (dihydrobenzofuran formation).
Protocol:
-
Reagent Prep: Prepare a solution of Vitride® (Red-Al) (Sodium bis(2-methoxyethoxy)aluminum hydride, 1.2 equiv, 70% in toluene) in anhydrous THF (3 vol).
-
Why Vitride? Safer thermal profile and higher solubility compared to LiAlH
on scale.
-
-
Addition: Cool the ester solution (from Phase 1, in THF) to 0°C. Add the Vitride solution dropwise, maintaining internal temp < 10°C.
-
Reaction: Stir at 20°C for 2 hours.
-
IPC: HPLC target < 0.5% residual ester.
-
-
Quench (Safety Critical): Cool to 0°C. Add Rochelle's Salt (sat. aq. potassium sodium tartrate) slowly.[2][3] This prevents the formation of gelatinous aluminum emulsions, a common bottleneck in scale-up.
-
Isolation: Phase separate. Wash organic layer with brine.[4] Concentrate to obtain the crude alcohol.
-
Purification: Recrystallization from Heptane/EtOAc is recommended if purity < 95%.
-
Phase 3: Bromination (The Warhead)
Objective: Synthesis of this compound. Safety: The product is a severe lachrymator. All operations must occur in a closed system or high-efficiency fume hood.
Protocol:
-
Charge: Dissolve the alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) (8 vol) or Toluene (for higher boiling point safety). Cool to -5°C.
-
Reagent: Add Phosphorus Tribromide (PBr
) (0.4 equiv) dropwise.-
Stoichiometry Note: PBr
has 3 active bromines, but using 0.4 equiv ensures full conversion without large excess phosphorus waste.
-
-
Reaction: Stir at 0°C to 5°C for 1-2 hours. Do not heat; heat promotes polymerization.
-
Quench: Pour the mixture slowly into a biphasic mixture of NaHCO
(aq) and DCM at 0°C.-
Caution: HBr off-gassing.
-
-
Isolation: Separate phases rapidly. Dry organics over MgSO
.[4] -
Concentration: Evaporate solvent at < 30°C (bath temp). High heat causes degradation.
-
Storage: Store under Argon at -20°C. Stabilize with copper turnings if long-term storage is needed.
Part 3: Process Visualization
Synthetic Workflow & Logic
The following diagram illustrates the chemical pathway and the critical decision nodes for process control.
Figure 1: Stepwise synthesis flow ensuring regiocontrol. Green node indicates the final high-value intermediate.
Process Safety Decision Tree
Handling the thermal risks of the reduction and the toxicity of the product.
Figure 2: Critical safety interventions during the scale-up process.
Part 4: Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Reduction | Step 3: Bromination |
| Reagent | Ethyl bromoacetate / K | Vitride (Red-Al) | PBr |
| Solvent | DMF (or MEK/Acetone) | THF / Toluene | DCM (Anhydrous) |
| Temp Range | 60°C | 0°C | -5°C |
| Typical Yield | 80 - 85% | 90 - 95% | 85 - 90% |
| Key Impurity | Acyclic Phenoxy Ester | Dihydrobenzofuran (Over-red.) | Dimeric Ether / HBr adducts |
| Purification | Precipitation / Slurry | Extraction / Distillation | Use Crude / Silica Plug |
References
-
BenchChem. (2025).[4] Application Notes and Protocols: Scale-up Synthesis of 2-Bromo-3-methylbenzofuran Derivatives. (Note: Highlights the radical bromination route risks).
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans.[5] (Foundational chemistry for benzofuran ester synthesis).
-
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: Methyl 3-(bromomethyl)benzoate (Lachrymator handling protocols analogous to target).
-
OrgoSolver. (2025).[2][3][6] Alcohol → Alkyl Bromide with PBr3: Practical Tips for Scale-up.
-
ScienceMadness. (2008). Preparation of PBr3 and Handling of Phosphorus Bromides.[7] (Practical insights on PBr3 stoichiometry and quenching).
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. airgas.com [airgas.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Application Note: Development of Anti-Alzheimer's Agents Using 2-(bromomethyl)-3-methylbenzofuran
Abstract
This application note details the utilization of 2-(bromomethyl)-3-methylbenzofuran as a pharmacophoric building block in the development of therapeutic agents for Alzheimer’s Disease (AD). Unlike single-target drugs, benzofuran derivatives are increasingly employed as Multi-Target Directed Ligands (MTDLs) designed to simultaneously inhibit Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and
Scientific Rationale: The Benzofuran Scaffold
Alzheimer’s Disease is multifactorial. The "One Molecule, One Target" paradigm (e.g., pure AChE inhibitors like Tacrine) often yields limited clinical efficacy. The modern "One Molecule, Multiple Targets" approach seeks hybrid molecules.
The This compound scaffold is critical because:
-
Donepezil Mimicry: The benzofuran ring mimics the indanone core of Donepezil (Aricept®), allowing it to bind to the Peripheral Anionic Site (PAS) of AChE.
-
Linker Versatility: The reactive bromomethyl group serves as an electrophilic "warhead" for
reactions, allowing the attachment of diverse amine moieties (e.g., piperazines, benzylamines) that target the Catalytic Active Site (CAS) . -
A
Anti-Aggregation: The lipophilic benzofuran core interferes with the -stacking interactions required for -amyloid fibrillization.
Mechanistic Pathway Diagram
The following diagram illustrates the dual-binding mechanism intended by these derivatives.
Figure 1: The benzofuran moiety targets the Peripheral Anionic Site (PAS), while the attached amine targets the Catalytic Active Site (CAS), creating a dual-site inhibitor.[1]
Synthetic Protocol: N-Alkylation Workflow
The core reaction involves the nucleophilic substitution of the bromine atom by a secondary amine.
Reagents and Equipment[2][3][4][5]
-
Precursor: this compound (Synthesized via NBS bromination of 2,3-dimethylbenzofuran or commercially sourced).
-
Nucleophile: Substituted piperazine, piperidine, or benzylamine.
-
Base: Potassium Carbonate (
), anhydrous. -
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous.
-
Catalyst (Optional): Potassium Iodide (KI) to accelerate sluggish reactions via the Finkelstein mechanism.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous MeCN (10 mL per mmol).
-
Activation: Add anhydrous
(2.0–3.0 equiv). Stir at room temperature for 15 minutes to deprotonate/activate the amine. -
Addition: Dropwise add a solution of This compound (1.0–1.1 equiv) in MeCN.
-
Note: If using KI, add 0.1 equiv at this stage.
-
-
Reaction: Reflux the mixture at 80°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting bromide spot (
) should disappear. -
Workup:
-
Purification: Purify the crude product via silica gel column chromatography or recrystallization from Ethanol.
Synthetic Workflow Diagram
Figure 2: Workflow for the synthesis of benzofuran-amine hybrids via nucleophilic substitution.
Biological Validation: Ellman’s Assay (AChE Inhibition)
To validate the efficacy of the synthesized compounds, the modified Ellman’s method is the industry standard. It measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed by AChE.
Principle
Acetylthiocholine (substrate) + AChE
Materials
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[2][4][6]
-
Buffer: Phosphate Buffer (0.1 M, pH 8.0). Note: pH 8.0 is critical for the thiol-DTNB reaction.[3]
Detailed Protocol
-
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).
-
Compound Prep: Dissolve test compounds in DMSO. Dilute with buffer so final DMSO concentration is <1% (high DMSO inhibits AChE).
-
Plate Setup (96-well plate):
-
Blank: 150
L Buffer. -
Control: 140
L Buffer + 20 L Enzyme + 20 L DMSO. -
Test: 140
L Buffer + 20 L Enzyme + 20 L Compound Solution.
-
-
Incubation: Incubate plate at 25°C for 10 minutes . This allows the inhibitor to bind to the enzyme.
-
Initiation: Add 10
L of DTNB/ATCI mixture (1:1 ratio of 10 mM DTNB and 15 mM ATCI) to all wells. -
Measurement: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation:
-
Calculate the slope (velocity) of the reaction (
). -
Determine IC
using non-linear regression (GraphPad Prism).
-
Data Presentation Table
Summarize your findings in the following format:
| Compound ID | R-Group (Amine) | AChE IC | BuChE IC | Selectivity Index (BuChE/AChE) |
| BF-01 | Piperidine | 0.85 ± 0.05 | 12.5 ± 1.2 | 14.7 |
| BF-02 | N-Benzylpiperazine | 0.04 ± 0.01 | 5.2 ± 0.3 | 130.0 |
| Donepezil | (Standard) | 0.05 ± 0.01 | 6.8 ± 0.5 | 136.0 |
Troubleshooting & Expert Insights
Chemical Stability
-
Issue: The bromomethyl group is highly reactive and sensitive to moisture.
-
Solution: Store the precursor this compound at -20°C under argon. If the solid turns yellow/brown, it has degraded (liberating
or HBr) and must be recrystallized or re-synthesized.
Assay Interference
-
Issue: Benzofurans can be autofluorescent or absorb in the UV-Vis range.
-
Control: Run a "Compound Blank" (Buffer + Compound + DTNB, no enzyme) to ensure the compound does not react with DTNB non-enzymatically or absorb at 412 nm.
Structure-Activity Relationship (SAR) Tips
-
Linker Length: While the methyl linker (from the bromomethyl group) is standard, extending the chain length (using bromoethyl or bromopropyl analogs) often increases flexibility, allowing better fit into the deep AChE gorge.
-
Substitution: Electron-donating groups (OMe) on the benzofuran ring (positions 5 or 7) often enhance antioxidant properties, adding a third mechanism of action (neuroprotection).
References
-
Multi-Target Strategy: González-Ramírez, et al. "Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease." Frontiers in Neuroscience, 2020. Link
-
Donepezil Hybrids: Jeremic, et al. "Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Link
-
Synthesis & Evaluation: Sun, J., et al. "Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[7] Link
-
Ellman's Protocol: Ellman, G. L., et al.[6] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961. (Standard Protocol Reference).[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: A Multi-Parametric Approach to Assessing the Cytotoxicity of Novel Benzofuran Compounds
Abstract
The benzofuran scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] As new benzofuran-based entities are synthesized, a robust and early assessment of their cytotoxic potential is a cornerstone of the preclinical drug discovery process.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the in vitro cytotoxicity of newly synthesized benzofuran compounds. We move beyond a single-assay mindset, advocating for a multi-parametric approach that interrogates different cellular endpoints to build a more complete and mechanistically insightful cytotoxicity profile. This document details the rationale behind assay selection, provides validated, step-by-step protocols for key assays, and offers guidance on data interpretation and troubleshooting.
The Imperative for a Multi-Parametric Cytotoxicity Assessment
To comprehensively understand a compound's interaction with living cells, relying on a single cytotoxicity assay is often insufficient.[5] Different assays measure distinct cellular events that signify a loss of cell health. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it may specifically trigger a programmed cell death pathway like apoptosis.[5][6] By combining assays that probe various endpoints—such as metabolic function, membrane integrity, and apoptotic pathway activation—we can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and gain valuable early insights into the compound's mechanism of action.[7]
The selection of assays should be a logical progression, starting with a broad screen for viability and narrowing down to investigate specific modes of cell death.
Caption: Decision workflow for selecting cytotoxicity assays.
Foundational Assay: MTT for Metabolic Viability
The MTT assay is a colorimetric method that serves as an excellent first-pass screen for cytotoxicity.[8][9] Its principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3][9] The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.[10]
-
Causality Insight: A reduced MTT signal indicates a decrease in metabolic activity, which is a primary indicator of cellular stress or death. It is a robust, high-throughput method for determining a compound's general toxicity and calculating the half-maximal inhibitory concentration (IC₅₀).[11][12]
Complementary Assay: LDH Release for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the integrity of the plasma membrane.[3] LDH is a stable enzyme present in the cytosol of all cells.[13][14] When the cell membrane is damaged—a hallmark of necrosis—LDH is released into the culture medium.[15][16] The amount of LDH in the supernatant can be quantified in an enzymatic reaction that produces a colored product.[14]
-
Causality Insight: This assay directly quantifies cell lysis. When run in parallel with the MTT assay, it helps to distinguish between necrosis (high LDH release) and other forms of cell death or metabolic inhibition where the membrane remains intact, at least in the early stages.[17]
Mechanistic Assay: Caspase-Glo® 3/7 for Apoptosis
Many modern anticancer agents, including benzofuran derivatives, are designed to induce apoptosis, or programmed cell death.[18][19] Caspases-3 and -7 are the primary executioner enzymes that cleave key cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.[6] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the "DEVD" amino acid sequence, which is a specific target for caspases-3 and -7.[20] Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a light signal that is directly proportional to caspase activity.[21]
-
Causality Insight: A positive signal in this assay is a strong indicator that the benzofuran compound is triggering the apoptotic pathway. This provides crucial mechanistic information, suggesting a controlled and targeted mode of cell killing, which is often a desirable attribute for therapeutic candidates.[7]
Experimental Protocols
The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies. It is critical to maintain consistency in cell seeding, compound preparation, and incubation times to ensure reproducibility.[22]
Caption: General experimental workflow for in vitro cytotoxicity screening.
General Procedures (Applies to All Assays)
-
Cell Line Selection & Culture: Choose cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[1] Culture cells in the recommended medium and conditions until they reach the logarithmic growth phase.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the benzofuran compound, typically in dimethyl sulfoxide (DMSO).[8]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Crucial Control: The final concentration of DMSO in the culture wells should be consistent across all treatments and typically kept below 0.5% to avoid solvent-induced cytotoxicity.[22][23] Always include a "vehicle control" containing the highest concentration of DMSO used.[8]
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed them into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[22] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the benzofuran compound.
-
Include wells for:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing DMSO (or other solvent).
-
Blank: Medium only (no cells) to measure background absorbance/luminescence.
-
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
Protocol: MTT Assay
This protocol is adapted from established methods.[9][10]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
MTT Addition: After the compound incubation period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[24]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[12][24]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5-15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.[10][12]
Protocol: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[14][15]
-
Assay Controls: In addition to the standard controls, prepare a "Maximum LDH Release" control. About 45 minutes before the end of the incubation, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer provided in most kits) to a set of untreated control wells.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]
Protocol: Caspase-Glo® 3/7 Assay
This is a simple, homogeneous "add-mix-measure" protocol.[20][21]
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[21]
-
Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and let it equilibrate to room temperature for about 30 minutes. Note: Use an opaque-walled plate for luminescence assays to prevent well-to-well crosstalk.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[21][25]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[21]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Caption: Simplified apoptotic pathway highlighting executioner caspases-3/7.
Data Analysis and Interpretation
Calculations and Data Presentation
For each assay, data should be normalized to the controls.
-
% Viability (MTT): [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
% Cytotoxicity (LDH): [(Abs_Sample - Abs_Untreated) / (Abs_MaxLDH - Abs_Untreated)] * 100
-
Caspase Activity: Results are often expressed as Relative Luminescence Units (RLU) or as a fold-change over the vehicle control.
The IC₅₀ value—the concentration of compound that inhibits 50% of the cell response—should be calculated using a non-linear regression analysis of the dose-response curve.[12]
Table 1: Example Data Presentation for Novel Benzofuran Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) - MTT Assay (48h) | Max LDH Release (% of Control at IC₅₀) | Caspase-3/7 Activation (Fold Change at IC₅₀) |
| BZF-001 | HCT-116 (Colon) | 3.27 | 15% | 8.5x |
| BZF-002 | MCF-7 (Breast) | 5.81 | 12% | 6.2x |
| BZF-003 | HCT-116 (Colon) | > 100 | Not Determined | Not Determined |
| BZF-004 | MCF-7 (Breast) | 8.15 | 75% | 1.5x |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[22] |
| Low Absorbance/Signal (MTT) | Cell density is too low; Insufficient incubation time with MTT. | Perform a cell titration experiment to find the optimal seeding density. Increase MTT incubation time (up to 4 hours).[22] |
| Compound Interference (MTT) | Colored benzofuran compounds can absorb at 570 nm; Compounds may directly reduce MTT. | Run parallel "compound-only" controls (no cells) and subtract their background absorbance.[26] Consider a non-colorimetric assay like the ATP-based CellTiter-Glo®.[26] |
| High Background (LDH) | Serum in the medium contains LDH; Rough handling of cells during treatment. | Use a serum-free medium during the final hours of treatment if possible.[22] Handle plates gently to avoid accidental cell lysis. |
Conclusion
The preliminary evaluation of cytotoxicity is a non-negotiable step in the journey of a newly synthesized benzofuran compound from the bench to potential clinical application. By employing a thoughtful, multi-parametric strategy that combines assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7), researchers can generate a robust and nuanced dataset. This approach not only provides a reliable measure of a compound's potency (IC₅₀) but also offers critical first clues into its mechanism of action, thereby enabling more informed decisions for lead candidate prioritization in the drug discovery pipeline.
References
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Future Science. [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbkine. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Assay Genie. [Link]
-
Understanding Cytotoxicity. Virology Research Services. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
LDH Cytotoxicity Assay. Bio-protocol. [Link]
-
Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI. [Link]
-
Cytotoxicity Testing for Medical Devices | ISO 10993 Guide. Maven Profcon. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Establishment of interpretable cytotoxicity prediction models using machine learning analysis of transcriptome features. PMC. [Link]
-
ISO 10993-5 Cytotoxicity Test - in vitro. RISE. [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. PMC. [Link]
-
In vitro cytotoxicity test of medical devices. CleanControlling. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
-
Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. kosheeka.com [kosheeka.com]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 7. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. promega.com [promega.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. MTT assay overview | Abcam [abcam.com]
- 25. promega.com [promega.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
step-by-step synthesis of benzofuran-3-yl-methyl azacyclics
Application Note: Precision Synthesis of Benzofuran-3-yl-methyl Azacyclics
Target Audience: Medicinal Chemists, Process Development Scientists Scope: Modular synthesis, reaction optimization, and biological contextualization of 3-substituted benzofuran scaffolds.
Part 1: Strategic Overview & Retrosynthetic Logic
The benzofuran-3-yl-methyl azacyclic scaffold represents a privileged structure in modern drug discovery, exhibiting "tubular" pharmacophore properties capable of penetrating deep catalytic clefts. Recent studies have validated this motif in dual-target inhibitors for Alzheimer’s disease (AChE/BACE-1 inhibition) and oncology (CDK2 and VEGFR-2 inhibition).
The synthetic challenge lies not in the ring formation, but in the chemoselective functionalization of the C3-position . The methyl group at C3 is benzylic-like but electronically distinct due to the furan oxygen's donation. The strategy detailed below utilizes a "divergent intermediate" approach, establishing a stable 3-(bromomethyl)benzofuran core that serves as an electrophilic hub for a library of azacyclic nucleophiles (piperazines, piperidines, morpholines).
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic logic prioritizing the 3-bromomethyl intermediate for late-stage diversification.
Part 2: Detailed Experimental Protocols
These protocols are synthesized from recent high-impact medicinal chemistry campaigns (e.g., ACS Omega 2025, J. Enzyme Inhib. Med. Chem. 2022).[1][2][3]
Phase 1: Construction of the 3-Methylbenzofuran Core
Objective: Synthesize Ethyl 3-methylbenzofuran-2-carboxylate or (2-Benzoylbenzofuran-3-yl) derivatives.
Protocol A: The Intermolecular Cyclization Route This method avoids the harsh conditions of traditional Pechmann condensation, favoring a base-mediated alkylation-cyclization sequence.
-
Reagents : 2'-Hydroxyacetophenone (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (anhydrous, 2.5 eq).
-
Solvent : Acetone or Acetonitrile (dry).
-
Procedure :
-
Dissolve 2'-hydroxyacetophenone in acetone (0.5 M concentration).
-
Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide.
-
Add ethyl bromoacetate dropwise.
-
Critical Step : Reflux for 6–8 hours. Monitor TLC for the disappearance of the phenol.
-
Workup : Filter inorganic salts while hot. Evaporate solvent.[3][4] The residue is often a solid that can be recrystallized from ethanol.
-
-
Yield Expectation : 75–85%.
Phase 2: Site-Specific Activation (Wohl-Ziegler Bromination)
Objective: Convert the C3-methyl group into a reactive C3-bromomethyl electrophile. This is the most failure-prone step due to competing radical bromination on the benzene ring or over-bromination.
Protocol B: Radical Bromination
-
Reagents : 3-Methylbenzofuran derivative (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO) or AIBN (catalytic, 0.1 eq).
-
Solvent : Carbon Tetrachloride (CCl₄) is traditional but toxic; Benzotrifluoride or Acetonitrile are modern, safer alternatives.
-
Procedure :
-
Dissolve substrate in solvent (0.2 M).
-
Add NBS and radical initiator.
-
Mechanism Control : Heat to reflux. The reaction is driven by the formation of succinimide (insoluble in CCl₄/non-polar solvents, floats to top).
-
Endpoint : 2–4 hours. Do not over-reflux to prevent dibromination.
-
Workup : Filter off succinimide. Wash filtrate with water and brine. Dry over MgSO₄.
-
Stability Warning : The 3-bromomethyl product is a potent lachrymator and is thermally unstable. Use immediately or store at -20°C under Argon.
-
Phase 3: Azacyclic Coupling (Library Generation)
Objective: SN2 displacement of the bromide by secondary amines (piperazine, morpholine, etc.).
Protocol C: Nucleophilic Substitution
-
Reagents : 3-(Bromomethyl)benzofuran intermediate (1.0 eq), Azacyclic amine (e.g., N-phenylpiperazine, morpholine) (1.1 eq), K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).
-
Solvent : Acetone (reflux) or DMF (RT to 60°C).
-
Procedure :
-
Suspend the intermediate and base in acetone.
-
Add the amine.
-
Reflux for 4 hours (Acetone) or stir at 60°C for 2 hours (DMF).
-
Catalysis (Optional) : Addition of catalytic KI (0.1 eq) accelerates the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).
-
Purification : Evaporate solvent.[3][4] Triturate residue with cold water to remove salts. Recrystallize from Ethanol (95%) or purify via column chromatography (EtOAc/Hexane).
-
Part 3: Data Summary & Optimization Parameters
Table 1: Reaction Optimization for Azacyclic Coupling (Step 3)
| Entry | Solvent | Base | Catalyst | Temp/Time | Yield (%) | Notes |
| 1 | Acetone | K₂CO₃ | None | Reflux / 4h | 90% | Preferred for scale-up; easy workup. |
| 2 | DMF | DIPEA | None | 60°C / 2h | 82% | Faster, but DMF removal is tedious. |
| 3 | Acetonitrile | TEA | KI (10%) | Reflux / 3h | 88% | Good for sterically hindered amines. |
| 4 | Ethanol | NaOH | None | Reflux / 6h | 65% | Lower yield due to solvolysis side-products. |
Data aggregated from J. Enzyme Inhib.[1][3] Med. Chem. 2022 and ACS Omega 2025.[2]
Part 4: Biological Contextualization
Understanding the mechanism of action is crucial for designing the azacyclic "tail." In Alzheimer's research, these compounds act as Dual Binding Site Inhibitors (DBSIs) of Acetylcholinesterase (AChE).
-
Benzofuran Head : Binds to the Peripheral Anionic Site (PAS).
-
Azacyclic Tail : Spans the gorge to interact with the Catalytic Anionic Site (CAS).
Mechanism of Action: Dual Inhibition Pathway
Figure 2: Dual-target mechanism where the benzofuran scaffold acts as a "stopper" at the enzyme entry site.
References
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Source: ACS Omega, 2025.[2] URL:[Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1][3] URL:[Link][1][3]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of 2-(Bromomethyl)-3-methylbenzofuran in Kinase Inhibitor Scaffold Design
This Application Note is structured to provide a comprehensive, technical guide for medicinal chemists and drug discovery scientists. It integrates synthetic protocols, safety mechanisms, and structure-activity relationship (SAR) rationales.[1]
Executive Summary
In the landscape of kinase inhibitor discovery, the benzofuran scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 2-(Bromomethyl)-3-methylbenzofuran serves as a critical electrophilic building block. Its utility lies in the highly reactive benzylic bromide "warhead," which allows for the rapid diversification of the 2-position via nucleophilic substitution (
This guide details the protocols for utilizing this intermediate to synthesize libraries targeting CDK2 , VEGFR , and EGFR kinases.[1] It focuses on the installation of solubilizing amine tails and hydrophobic moieties essential for occupying the solvent-exposed regions of the ATP-binding pocket.[1]
Chemical Profile & Safety Directives (E-E-A-T)
Physicochemical Properties[1][2]
-
Compound: this compound
-
CAS: 58863-50-6
-
Molecular Weight: 225.08 g/mol [1]
-
Appearance: Off-white to yellow solid or crystalline powder.[1]
-
Reactivity: High. The C-Br bond is benzylic, making it significantly more reactive toward nucleophiles than aryl bromides.[1] It is prone to hydrolysis in moist air.[1]
Critical Safety Protocol (Lachrymator)
WARNING: This compound is a potent alkylating agent and a lachrymator (tear gas agent).
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]
-
Neutralization: Spills should be treated with a dilute solution of ammonia or 5% sodium thiosulfate to quench the alkylating potential before cleanup.[1]
Mechanistic Rationale: The "Anchor and Linker" Strategy[1]
In kinase inhibitor design, the benzofuran core often acts as the hydrophobic anchor that sits within the ATP-binding cleft, engaging in
The 2-(bromomethyl) moiety functions as a "linker precursor." By reacting this group with secondary amines (e.g., piperazines, morpholines), chemists can install a basic center.[1] This serves two purposes:
-
Solubility: Increases the hydrophilicity of the otherwise lipophilic benzofuran.[1]
-
Hinge Interaction: The protonated amine can form hydrogen bonds with backbone carbonyls in the hinge region or salt bridges with conserved aspartate residues (e.g., Asp86 in CDK2).[1]
Table 1: Comparative Reactivity of Benzofuran Building Blocks
| Building Block | Reactivity Type | Primary Application | Reaction Conditions |
| This compound | Linker installation (Amines/Thiols) | Mild base ( | |
| 2-Bromo-3-methylbenzofuran | Pd-Catalyzed Coupling | Biaryl formation (Suzuki/Stille) | High temp, Pd catalyst |
| 3-Methylbenzofuran-2-carbaldehyde | Reductive Amination | Flexible amine linkers |
Detailed Experimental Protocols
Protocol A: Synthesis of Kinase Inhibitor Libraries via Aminolysis
Target Application: Synthesis of CDK2/VEGFR inhibitors containing a piperazine tail.[1]
Reagents:
-
This compound (1.0 equiv)
-
Substituted Piperazine/Morpholine (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (e.g., N-methylpiperazine, 1.2 mmol) in anhydrous ACN (5 mL).
-
Base Addition: Add
(2.0 mmol) to the solution. Note: If using a salt form of the amine, increase base to 3.0 equiv.[1] -
Alkylation: Add this compound (1.0 mmol) dropwise as a solution in ACN (2 mL).
-
Rationale: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation if primary amines were used (though less relevant for secondary amines).
-
-
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The starting bromide spot (
) should disappear.[1] -
Workup:
-
Purification: The residue is typically purified via flash column chromatography (DCM:MeOH 95:5) to yield the tertiary amine.[1]
Self-Validating Checkpoint:
-
1H NMR Diagnostic: The benzylic protons (
) typically shift from 4.6 ppm (in the bromide) to 3.6–3.8 ppm in the product.
Protocol B: Thioether Formation for Metabolic Probes
Target Application: Synthesis of covalent inhibitors or metabolic probes.[1]
Reagents:
-
This compound
-
Thiol derivative (e.g., 2-mercaptopyrimidine)
-
Sodium Hydride (NaH, 60% dispersion) or
[1] -
Solvent: THF (0°C to RT)
Methodology:
-
Suspend NaH (1.1 equiv) in dry THF at 0°C under Argon.
-
Add the thiol (1.0 equiv) slowly.[1] Evolution of
gas indicates deprotonation.[1] Stir for 15 min. -
Add the benzofuran bromide (1.0 equiv) in THF.
-
Warm to RT and stir for 2 hours.
-
Quench with saturated
and extract with EtOAc.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from the precursor to the final kinase inhibitor library, highlighting the divergence points.
Figure 1: Divergent synthetic workflow utilizing this compound to generate functionally diverse kinase inhibitor libraries.
Scientific Validation & Troubleshooting
Common Pitfalls
-
Hydrolysis: The benzylic bromide is sensitive to moisture.[1] If the reaction turns cloudy or yields a polar byproduct (
), the bromide has likely hydrolyzed to the alcohol (2-(hydroxymethyl)-3-methylbenzofuran).-
Solution: Use anhydrous solvents (stored over molecular sieves) and keep the reaction under an inert atmosphere (
or Ar).
-
-
Elimination: Strong, bulky bases (e.g., t-BuOK) may cause elimination or ring-opening side reactions.
-
Solution: Stick to non-nucleophilic, mild bases like
or DIPEA.[1]
-
Structure-Activity Relationship (SAR) Insights
Inhibitors derived from this scaffold often exhibit Type I or Type II binding modes:
-
The Benzofuran Core: Occupies the adenine-binding pocket.[1]
-
The 3-Methyl Group: Provides a hydrophobic contact and restricts rotation, potentially locking the molecule in a bioactive conformation.[1]
-
The 2-Substituent (derived from Bromide): Extends towards the solvent front (ribose binding pocket), where solubilizing groups (morpholine, piperazine) improve ADME properties.
References
-
Design and synthesis of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Source: RSC Advances [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link]
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives. Source: Chemical and Pharmaceutical Bulletin [Link]
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro Activity. Source: ACS Omega [Link]
Sources
Troubleshooting & Optimization
managing side reactions during the bromination of 2,3-disubstituted benzofurans
Technical Support Center: Benzofuran Functionalization Subject: Troubleshooting Bromination of 2,3-Disubstituted Benzofurans Ticket ID: BZ-BR-23-DS Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Reactivity Landscape
Researchers working with 2,3-disubstituted benzofurans face a unique electrophilic landscape. Unlike unsubstituted benzofuran, where the C2 and C3 positions are the primary electrophilic sinks, your substrate forces the electrophile to the benzene ring or the substituents themselves.
The core challenge is the "Ionic vs. Radical Divergence."
-
Target A (Ring Substitution -
): Usually favored at C5 , followed by C7. This requires ionic conditions. -
Target B (Side-Chain Functionalization): If C2/C3 contains alkyl groups (e.g., methyl), radical bromination (Wohl-Ziegler) competes.
This guide provides the controls to steer this divergence and suppress the "wrong" pathway.
Module 1: Critical Decision Pathways (Visualized)
The following diagram maps the mechanistic divergence. Use this to diagnose which pathway your current conditions are accidentally favoring.
Figure 1: Mechanistic divergence in benzofuran bromination. To manage side reactions, one must strictly control the reaction environment to favor either the ionic (green) or radical (red) pathway.
Module 2: Troubleshooting Guide (FAQ Format)
Issue #1: "I am getting a mixture of C5-bromo product and bromination on the 2-methyl group."
Diagnosis: Leaking Radical Pathway. Even without added initiators, trace peroxides in ethers or ambient light can trigger radical bromination on alkyl side chains. Corrective Protocol:
-
Switch Solvent: Move from non-polar solvents (CCl4, Benzene, Hexane) to polar aprotic solvents like Acetonitrile (MeCN) or DMF. Polar solvents stabilize the ionic transition state (
or ) and suppress radical propagation. -
Add a Radical Scavenger: Add 1-2 mol% of BHT (butylated hydroxytoluene) to the reaction mixture. This terminates any radical chains immediately.
-
Light Control: Wrap the flask in aluminum foil.
Issue #2: "I see significant 5,7-dibromination, even with 1 equivalent of reagent."
Diagnosis: Rate Acceleration of Product. In some electron-rich benzofurans, the first bromine atom (mildly deactivating) is not enough to deactivate the ring completely, especially if the C2/C3 substituents are strong donors (e.g., methoxy). Corrective Protocol:
-
Reagent Change: Switch from
(highly reactive) to NBS (controlled release). -
Temperature Modulation: Lower the temperature to 0°C or -10°C . The activation energy difference between mono- and di-bromination becomes more significant at lower temperatures.
-
Slow Addition: Do not dump the reagent. Add NBS as a solution in MeCN dropwise over 1 hour.
Issue #3: "My reaction turns black/tarry, and I lose the starting material."
Diagnosis: Oxidative Ring Opening / Polymerization.
Benzofurans are electron-rich and sensitive to strong oxidation. High concentrations of
-
Buffer the System: If using
, add Acetic Acid or a weak base ( ) to scavenge HBr. High acidity can degrade the furan ring. -
Use "Green" Reagents: Switch to Phenyltrimethylammonium Tribromide (PTT) .[1][2] It is a crystalline solid that releases
in equilibrium, maintaining a low instantaneous concentration of free halogen, which drastically reduces oxidative side reactions [1].
Module 3: Optimized Protocols
Protocol A: High-Selectivity C5-Bromination (Ionic)
Target: Brominating the benzene ring while sparing alkyl side chains.
| Parameter | Specification | Rationale |
| Reagent | NBS (1.05 equiv) | Controlled source of electrophilic bromine. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar solvent favors ionic mechanism; suppresses radicals. |
| Catalyst | Mild acid catalysis activates NBS without degrading the ring. | |
| Temperature | 0°C | Controls rate to prevent poly-bromination. |
| Additives | BHT (1 mol%) | Crucial: Scavenges radicals to protect C2/C3 alkyl groups. |
Step-by-Step:
-
Dissolve 2,3-disubstituted benzofuran (1.0 mmol) in anhydrous MeCN (5 mL).
-
Add BHT (0.01 mmol) and stir for 5 minutes in the dark (foil-wrapped).
-
Cool to 0°C.
-
Add NBS (1.05 mmol) portion-wise over 15 minutes.
-
Monitor by TLC/LCMS. If C5-Br forms but conversion stalls, warm to RT.
-
Quench: Pour into 5%
(aq) to remove excess bromine.
Protocol B: Benzylic Side-Chain Bromination (Radical)
Target: Functionalizing the methyl group at C2/C3.
| Parameter | Specification | Rationale |
| Reagent | NBS (1.1 equiv) | Standard Wohl-Ziegler reagent. |
| Solvent | Non-polar solvent destabilizes ionic intermediates. | |
| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction.[3] |
| Energy | Reflux + Visible Light | Provides activation energy for H-abstraction. |
Module 4: Data Reference - Regioselectivity Rules
When planning your synthesis, use this table to predict the primary site of bromination for 2,3-disubstituted benzofurans (
| Substituents at C2/C3 | Primary Attack Site | Secondary Attack Site | Notes |
| Alkyl / Alkyl | C5 | C7 (minor) | Standard EAS pattern. C5 is para to the ether oxygen. |
| Electron Withdrawing (e.g., Acetyl) | C5 | C7 | Ring is deactivated, but Oxygen lone pair still directs to C5 [2]. |
| Strong Donor (e.g., -OMe) | C5 | C4/C6 | Donors on the benzene ring override furan directing effects. |
| Any Alkyl Group | Benzylic C-H | C5 (Ring) | Risk: Radical conditions will switch preference to the side chain. |
References
-
Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Source: Journal of Chemical and Pharmaceutical Research. Context: Establishes PTT as a mild, selective reagent that minimizes oxidative degradation compared to liquid bromine. URL:[Link]
-
Regioselective Electro-Bromination of Benzofuran. Source: Tanaka, H. et al., Heterocycles / CLOCKSS. Context: Defines the solvent-dependent switch between addition, substitution (C5), and polybromination (C5, C7). URL:[Link]
-
N-Bromosuccinimide (NBS) Reactivity Profile. Source: Organic Chemistry Portal. Context: Authoritative guide on switching between Wohl-Ziegler (radical) and EAS (ionic) conditions. URL:[Link]
-
Synthesis of 5-bromo-2-methyl-3-acetylbenzofuran. Source: TSI Journals / Chemical Research. Context: Specific protocol demonstrating C5-bromination in the presence of sensitive acetyl and methyl groups. URL:[Link]
Sources
Technical Support Center: Purification of Crude 2-(Bromomethyl)-3-methylbenzofuran
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide to the purification of crude 2-(bromomethyl)-3-methylbenzofuran. This document offers troubleshooting solutions and frequently asked questions (FAQs) in a practical question-and-answer format to directly address challenges encountered during experimental work.
Introduction: The Challenge of Purifying this compound
This compound is a key synthetic intermediate in the development of various pharmacologically active molecules.[1] Its synthesis, often achieved through the bromination of 3-methylbenzofuran, can result in a crude product containing various impurities.[2] These impurities may include unreacted starting materials, over-brominated species, and byproducts from side reactions. The inherent reactivity of the bromomethyl group also presents a challenge, as the compound can be susceptible to degradation under certain conditions.[3][4]
Effective purification is therefore critical to ensure the quality and reactivity of this intermediate for subsequent synthetic steps. This guide provides in-depth technical advice on the most common purification techniques—recrystallization and column chromatography—and offers solutions to frequently encountered problems.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield After Purification
-
Question: I'm experiencing a significant loss of material after performing column chromatography or recrystallization. What are the likely causes and how can I improve my yield?
-
Answer: Low recovery is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
For Column Chromatography:
-
Improper Solvent System: An eluent that is too polar can cause your product to move too quickly through the column, leading to co-elution with more polar impurities. Conversely, a solvent system that is not polar enough may result in very slow elution or irreversible adsorption to the stationary phase.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand.[5] Aim for an Rf value of 0.2-0.4 for the desired product. A common eluent system for this compound is a mixture of hexane and ethyl acetate.[2]
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and broad bands, making it difficult to collect pure fractions.[6]
-
Solution: A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the silica gel.[6]
-
Compound Instability on Silica Gel: Silica gel is slightly acidic and can potentially cause degradation of acid-sensitive compounds.[7]
-
Solution: If you suspect degradation, consider using a less acidic stationary phase like neutral alumina. You can also neutralize the crude product with a mild base wash (e.g., saturated sodium bicarbonate solution) before chromatography.[6]
-
-
For Recrystallization:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] If the compound is too soluble at low temperatures, recovery will be poor.
-
Solution: Conduct small-scale solvent screening to identify the best solvent or solvent pair. For this compound, an ethanol/water mixture has been reported to be effective.[2]
-
Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize crystal formation.
-
-
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still observe impurities in my NMR or LC-MS analysis. How can I remove these?
-
Answer: The presence of persistent impurities often points to co-elution during chromatography or co-precipitation during recrystallization.
-
Identifying the Impurity: The first step is to identify the nature of the impurity if possible. Common impurities in the synthesis of this compound include:
-
3-Methylbenzofuran (Starting Material): This is a non-polar impurity.
-
Dibrominated products: These will be more polar than the desired product.
-
Succinimide: A byproduct if N-Bromosuccinimide (NBS) is used as the brominating agent.[2]
-
-
Improving Chromatographic Separation:
-
Shallow Gradient: If using gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.[9]
-
Isocratic Elution: For impurities that are very close in polarity, isocratic elution with a finely tuned solvent mixture may provide better separation.
-
Dry Loading: For better band sharpness and separation, consider dry loading the crude material onto the column. This involves adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[10]
-
-
Optimizing Recrystallization:
-
Second Recrystallization: A second recrystallization of the purified material can often remove trace impurities.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. One solvent should readily dissolve the compound, while the second (miscible) solvent should be a poor solvent for the compound.[11]
-
-
Issue 3: Product Degradation During Purification
-
Question: My product seems to be degrading during the purification process, as evidenced by the appearance of new spots on TLC or new peaks in LC-MS. What is causing this and how can I prevent it?
-
Answer: this compound can be susceptible to degradation, particularly due to its reactive bromomethyl group.
-
Thermal Lability: Prolonged exposure to high temperatures can lead to decomposition.[9]
-
Solution: When performing recrystallization, avoid prolonged heating. During solvent removal after chromatography, use a rotary evaporator at a moderate temperature. For long-term storage, keep the purified compound at low temperatures (e.g., 4°C or -20°C).[4]
-
-
Acid or Base Sensitivity: The benzofuran ring system and the bromomethyl group can be sensitive to strong acids or bases.[4]
-
Solution: Ensure all work-up steps are performed under neutral or near-neutral conditions. If acidic or basic impurities are present in the crude mixture, they should be removed with appropriate washes before purification.[6]
-
-
Hydrolysis: The bromomethyl group can be susceptible to hydrolysis, especially in the presence of water and heat.
-
Solution: Use anhydrous solvents for chromatography and ensure glassware is dry. Minimize the amount of water used in recrystallization solvent systems where possible.
-
-
Photodegradation: Benzofuran derivatives can be sensitive to light.[4][12]
-
Solution: Protect the compound from light by using amber glassware or by covering flasks with aluminum foil.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities will depend on the synthetic route used. If you are using a radical bromination of 3-methylbenzofuran with NBS, you can expect to see unreacted 3-methylbenzofuran, succinimide, and potentially over-brominated products.[2] If the synthesis involves formaldehyde and hydrogen bromide, byproducts like diarylmethanes could be formed.[3]
Q2: Which purification technique is generally better for this compound: column chromatography or recrystallization?
A2: Both techniques can be effective, and the choice often depends on the scale of the reaction and the nature of the impurities.[2]
-
Column chromatography is excellent for separating compounds with different polarities and is often the method of choice for removing a variety of impurities.[7]
-
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound and can be more easily scaled up.[8] Often, a combination of both methods is used: an initial purification by column chromatography followed by a final polishing step via recrystallization.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring column fractions.[5] By spotting each fraction on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your pure product. Staining with a UV lamp or an appropriate chemical stain (like potassium permanganate) will help visualize the spots.
Q4: My purified this compound is an oil, but the literature reports it as a solid. What should I do?
A4: It is possible that your product contains a small amount of solvent or a low-melting impurity that is preventing it from solidifying.
-
Remove Residual Solvent: Ensure all solvent has been removed under high vacuum.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. Adding a seed crystal, if available, can also induce crystallization.
-
Further Purification: If it still remains an oil, it may require further purification to remove impurities that are depressing the melting point.
Q5: What are the key safety precautions I should take when handling this compound and its purification?
A5: this compound is a brominated organic compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: Bromomethylating agents and related compounds can be hazardous. For instance, bis(bromomethyl)ether (BBME), a potential byproduct in some bromomethylation reactions, is expected to have similar hazards to the known carcinogen bis(chloromethyl)ether (BCME). While the specific toxicity of this compound may not be fully characterized, it should be treated as a potentially hazardous substance.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better separation, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
-
Elution:
-
Begin eluting with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. The exact gradient will be determined by prior TLC analysis.[2]
-
-
Fraction Collection:
-
Collect fractions in test tubes and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., ethanol).
-
If the compound is soluble, add a poor solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to dissolve and then allow to cool. The formation of crystals indicates a good solvent system.[11]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve it.
-
-
Crystallization:
-
If using a two-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Add a few more drops of the primary solvent to redissolve the solid.
-
Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Summary
| Purification Technique | Key Parameters | Typical Values/Ranges for this compound |
| Column Chromatography | Stationary Phase | Silica gel (slightly acidic) or Alumina (neutral)[7] |
| Mobile Phase | Hexane/Ethyl Acetate gradient[2] | |
| Typical Rf | 0.2 - 0.4 | |
| Loading Capacity | 1-2% of silica gel weight[6] | |
| Recrystallization | Solvent System | Ethanol/Water[2] |
| Temperature | Dissolve at boiling point, crystallize at 0-4 °C | |
| Expected Purity | >98%[2] |
Visualizations
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting an appropriate purification method.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low purification yield.
References
- Benchchem. Technical Support Center: A Guide to Refining Purification Techniques for Hexahydrobenzofuranone Isomers.
- Benchchem.
- Benchchem. Technical Support Center: Purifying Synthetic 2(3H)-Benzofuranone, Hexahydro-.
- Chemia.
- Sciencemadness.org.
- MIT OpenCourseWare. 8.
- UVic.
- Benchchem. Technical Support Center: 2-Methyl-3-phenylbenzofuran.
- Magritek.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chrom Tech, Inc.
- Semantic Scholar.
- Indian Academy of Sciences.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. magritek.com [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Handling, Stability, and Storage of 2-(Bromomethyl)-3-methylbenzofuran
Welcome to the Technical Support Center for 2-(bromomethyl)-3-methylbenzofuran (CAS 58863-50-6). As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights into the chemical behavior of this highly reactive electrophile.
This compound is a critical building block in medicinal chemistry, famously utilized in the synthesis of 11-beta-hydroxysteroid dehydrogenase 1 (11-β-HSD1) inhibitors for metabolic disorders[1] and in the development of multivalent bifunctional chelators for 64Cu PET imaging of amyloid-β plaques in Alzheimer's disease[2]. Because it is an active alkylating agent, maintaining its structural integrity is paramount. This guide will explain the causality behind its degradation, provide troubleshooting FAQs, and establish a self-validating protocol for your daily workflows.
Part 1: Core Causality & Degradation Mechanisms
To master the handling of this compound, you must understand the three primary mechanisms by which it degrades. It is not enough to simply know how to store it; you must understand why these conditions are non-negotiable.
-
Hydrolysis (Moisture Sensitivity): The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack by atmospheric water via S_N1/S_N2 pathways. This hydrolysis converts the active bromide into an inert alcohol (2-(hydroxymethyl)-3-methylbenzofuran) and releases hydrobromic acid (HBr)[3]. The generated HBr autocatalytically accelerates further degradation.
-
Photolysis (Light Sensitivity): The C–Br bond is inherently photolabile. Exposure to ambient laboratory light or UV radiation induces homolytic cleavage, generating highly reactive bromine radicals[4]. This leads to a distinct color change (from colorless to yellow/brown) and the formation of unreactive dimers.
-
Thermal Polymerization (Heat & Metal Sensitivity): Elevated temperatures or the presence of trace metals (like iron or aluminum) can catalyze self-alkylation or polymerization reactions, destroying the monomeric building block[3].
Part 2: Troubleshooting FAQs
Q1: My compound turned from a colorless solid/liquid to a dark yellow/brown. Can I still use it? A1: No, direct use is highly discouraged. The yellow/brown discoloration is a visual indicator of photolytic degradation and the release of free bromine (Br2)[4]. Using this degraded material will drastically reduce your alkylation yields and introduce complex polymeric impurities. If the degradation is minor, you may attempt purification via flash chromatography, but you must use strictly anhydrous, deacidified silica to prevent HBr-catalyzed decomposition on the column.
Q2: My alkylation reaction yields have been steadily dropping over the past month, even though the compound looks perfectly fine. What is happening? A2: You are experiencing invisible moisture contamination. Repeatedly opening the storage vial in ambient air introduces humidity, leading to partial hydrolysis[5]. The resulting alcohol byproduct is visually indistinguishable from the starting material but is chemically inert in standard S_N2 alkylation conditions.
Q3: How should I properly store the compound for long-term use? A3: The compound must be stored at -20 °C in an amber or foil-wrapped vial, strictly under an inert atmosphere[6]. Argon is highly preferred over Nitrogen because Argon is denser than air; it creates a heavy, protective blanket over the compound, whereas Nitrogen easily disperses and mixes with atmospheric moisture during vial capping.
Part 3: Quantitative Stability & Degradation Data
The following table summarizes the key degradation pathways, their environmental triggers, analytical indicators, and mandatory prevention strategies.
| Degradation Pathway | Environmental Trigger | Visual / Analytical Indicator | Prevention Strategy |
| Hydrolysis | Atmospheric Moisture | Loss of target yield; appearance of a -CH₂OH singlet in ¹H NMR | Store under Argon; use septum-sealed vials[5] |
| Photolysis | UV / Ambient Light | Colorless to yellow/brown discoloration | Store in amber vials or wrap in aluminum foil[4] |
| Polymerization | Heat / Trace Metals | Insoluble particulates; broad polymeric NMR peaks | Store at -20 °C; strictly avoid metal spatulas[3][6] |
Part 4: Validated Experimental Protocol
To ensure a self-validating system, do not blindly trust the label on an old vial. Use the following step-by-step methodology to aliquot and verify the integrity of this compound before committing it to a complex synthesis.
Step 1: Thermal Equilibration Remove the sealed vial from the -20 °C freezer and place it in a desiccator for 30 minutes to warm to room temperature. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the compound, initiating rapid hydrolysis.
Step 2: Inert Atmosphere Handling Transfer the equilibrated vial to a glove box or use a Schlenk line with a positive flow of Argon[5].
Step 3: Non-Metallic Aliquoting Use a non-metallic spatula (e.g., PTFE or ceramic) or a glass syringe to transfer the required mass. Causality: Trace metals from stainless steel spatulas can catalyze self-condensation reactions of benzylic bromides[3].
Step 4: Self-Validating Quality Control (NMR) Dissolve a 1–2 mg aliquot in strictly anhydrous CDCl₃. Run a ¹H NMR spectrum. Validation: Confirm the presence of the intact bromomethyl group (-CH₂Br), which appears as a distinct singlet around ~4.5–4.7 ppm. If you observe a chemical shift to ~4.8–5.0 ppm (indicating the -CH₂OH hydrolysis product) or broad baseline peaks (indicating polymerization), the batch is compromised.
Step 5: Resealing and Storage Purge the headspace of the stock vial with Argon for 30 seconds. Seal tightly with a PTFE-lined cap, wrap the seal in Parafilm, and return immediately to the -20 °C freezer[6].
Part 5: Degradation Pathway Visualization
The following diagram maps the logical relationships between environmental triggers and the resulting chemical degradation pathways.
Caption: Degradation pathways of this compound triggered by environmental factors.
Part 6: References
-
Title: Cycloalkyl Lactam Derivatives As Inhibitors Of 11-Beta-Hydroxysteroid Dehydrogenase 1 Source: US Patent US7834194B2 URL:
-
Title: Design of a multivalent bifunctional chelator for diagnostic 64Cu PET imaging in Alzheimer's disease Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
Sources
- 1. 2-bromomethyl-3-methylbenzofuran - CAS号 58863-50-6 - 摩熵化学 [molaid.com]
- 2. Design of a multivalent bifunctional chelator for diagnostic 64Cu PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 41014-27-1 | 2-(Bromomethyl)benzofuran | Bromides | Ambeed.com [ambeed.com]
optimizing reaction conditions for coupling reactions involving 2-(bromomethyl)-3-methylbenzofuran
Welcome to the Advanced Synthesis Support Center. Subject: 2-(bromomethyl)-3-methylbenzofuran (CAS: 58863-50-6) Ticket Priority: High (Lachrymator/Unstable Intermediate)
As a Senior Application Scientist, I often see projects stall not because of poor retro-synthesis, but due to the unique handling requirements of benzylic halides attached to electron-rich heterocycles. This guide moves beyond standard protocols to address the why and how of optimizing reactions with this specific scaffold.
Module 1: Substrate Stability & Pre-Reaction QC
Status: Critical Issue: "My starting material turned pink/black and my yield dropped by 50%."
The 2-(bromomethyl) moiety on a benzofuran ring is electronically activated. The oxygen lone pair in the furan ring donates electron density, destabilizing the C-Br bond and making it prone to heterolysis. This leads to the formation of HBr, which autocatalytically decomposes the remaining material into a polymer tar.
Troubleshooting Protocol:
| Observation | Diagnosis | Remediation Action |
| White/Off-white Solid | Pure Material | Proceed immediately. Store at -20°C under Ar/N2. |
| Pink/Red Tint | Early Decomposition | Wash: Dissolve in |
| Brown/Black Tar | Advanced Polymerization | Recrystallize: Use Hexane/EtOAc (9:1). If unsuccessful, filter through a short plug of silica gel using 100% Hexanes -> 5% EtOAc. |
Expert Insight: Never store this reagent at room temperature for >24 hours. The generated HBr not only degrades the reagent but will poison acid-sensitive catalysts (like
) in subsequent steps.
Module 2: Nucleophilic Substitution ( ) Optimization
Target: C-N (Amination) and C-O (Etherification) Bond Formation. Common Pitfall: Bis-alkylation and Elimination.
FAQ: Why is my amination yield low despite full consumption of starting material?
Answer: You are likely observing bis-alkylation (where the product reacts with another equivalent of bromide) or elimination to the exocyclic methylene species (2-methylene-3-methyl-2,3-dihydrobenzofuran), which then polymerizes.
Optimized Protocol (The "Finkelstein" Boost):
To suppress side reactions, we must accelerate the desired
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Additive: Add 10 mol% Potassium Iodide (KI) .
-
Base: Use DIPEA or
. Avoid strong bases like NaH or KOtBu, which favor elimination. -
Stoichiometry: Use 1.2 – 1.5 equiv of the amine/nucleophile to statistically favor mono-alkylation.
Module 3: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Target: C-C Bond Formation.[3][4]
Common Pitfall: Homocoupling (Wurtz-type dimerization) and
Benzylic halides are notorious in Pd-catalysis. The oxidative addition is fast, but the resulting
Visualizing the Problem & Solution
Caption: Decision tree for troubleshooting Suzuki coupling failures with benzylic substrates.
Optimized Suzuki Protocol for Benzylic Systems
Based on Molander's work on benzylic trifluoroborates [1, 3], the following conditions minimize homocoupling:
-
Coupling Partner: Use Potassium Aryltrifluoroborates (
) instead of Boronic Acids. They release the active boronic acid slowly, keeping the concentration of the transmetallating species low. -
Catalyst:
(3-5 mol%).-
Why: The bidentate ferrocene ligand has a large bite angle, which stabilizes the Pd(II) complex and disfavors the formation of bridging halide dimers that lead to homocoupling.
-
-
Solvent: CPME (Cyclopentyl methyl ether) or Toluene/Water (4:1).
-
Base:
or (3 equiv). -
Temperature: 80°C (Do not overheat; benzylic Pd species are thermally labile).
Comparison of Conditions:
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Boron Source | Aryl Boronic Acid ( | Aryl Trifluoroborate ( |
| Catalyst | ||
| Base | ||
| Outcome | Elimination + Homocoupling | Clean Cross-Coupling |
Module 4: Experimental Workflow & Purification
Step-by-Step: The "Finkelstein-Assisted" Amination
-
Preparation: Charge a flask with this compound (1.0 equiv), KI (0.1 equiv), and anhydrous
(2.0 equiv). -
Solvation: Add anhydrous MeCN (0.1 M concentration relative to bromide).
-
Nucleophile Addition: Add the amine (1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc). Look for the disappearance of the UV-active starting material (
in 9:1 Hex/EtOAc).
-
-
Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over
. -
Purification: Flash chromatography.
-
Note: The amine product will likely streak on silica. Add 1%
to your eluent to sharpen the peak.
-
Mechanism of Failure: Homocoupling
Caption: Pathway to the unwanted homocoupled dimer. High local concentration of the Oxidative Addition intermediate favors this path.
References
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.
-
Lera, M., et al. (2021).[5] Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron.[6] ChemRxiv.
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids.[3] Organic Letters.
-
Sigma-Aldrich. (n.d.). This compound Product Information & Safety.
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzofuran Derivatives
Welcome to the Technical Support Center for the synthesis of benzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of benzofuran synthesis. Benzofurans are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount.[1][2][3] This resource aims to provide not just protocols, but the underlying scientific principles to empower you to overcome common synthetic challenges.
Part 1: Troubleshooting Guides in Q&A Format
This section directly addresses specific issues encountered during the synthesis of benzofuran derivatives, offering potential causes and actionable solutions.
Low or No Yield in Palladium-Catalyzed Syntheses
Question: My palladium-catalyzed reaction for benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran syntheses are a frequent issue and can be attributed to several factors concerning the catalyst, reagents, and reaction conditions.[4] A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may have reduced activity due to age, improper storage, or the use of an inappropriate palladium source.[4]
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst.
-
Ensure the catalyst is stored under an inert atmosphere (e.g., in a glovebox or desiccator with an inert gas).
-
Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C). The choice of ligand is also critical; for instance, bulky, electron-rich phosphine ligands can enhance catalytic activity.[5]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impurities in starting materials, particularly the o-halophenol and the alkyne, can poison the catalyst. The presence of oxygen can also deactivate the catalyst.[4] Incorrect stoichiometry can lead to incomplete conversion.
-
Solution:
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature, reaction time, solvent, and the choice of base can significantly impact the reaction outcome.[4]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others require heating. A systematic increase in temperature (e.g., from room temperature to 60-100 °C) should be explored. However, be aware that excessively high temperatures can lead to catalyst decomposition.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction. Screen a range of solvents (e.g., toluene, DMF, dioxane, acetonitrile).
-
Base: The choice of base is critical for both the coupling and cyclization steps. Common bases include amines (e.g., Et₃N, DBU) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can affect the reaction rate and yield.
-
-
-
Common Side Reactions:
-
Cause: A prevalent side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[4] Hydrodehalogenation of the starting material can also occur.[6]
-
Solution:
-
To minimize Glaser coupling, ensure strictly anaerobic conditions.[5]
-
Slow addition of the alkyne to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[4][5]
-
If hydrodehalogenation is an issue, consider a different palladium source or ligand combination.
-
-
Side Product Formation in Perkin Rearrangement
Question: I am attempting a Perkin rearrangement of a 3-halocoumarin to synthesize a benzofuran-2-carboxylic acid, but I am observing a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?
Answer: The Perkin rearrangement is a robust method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[7][8] The formation of the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate indicates that the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is sluggish.[5][9]
Troubleshooting Strategies:
-
Optimize the Base:
-
Explanation: The choice and concentration of the base are paramount. A sufficiently strong base is required to facilitate both the initial ring opening of the coumarin and the subsequent intramolecular cyclization.[5]
-
Recommendation: Employ stronger bases like sodium hydroxide or potassium hydroxide in polar protic solvents such as ethanol or methanol.[5][7] The concentration of the base should be carefully optimized; typically, a slight excess is used.
-
-
Increase Reaction Temperature and Time:
-
Explanation: The cyclization step of the Perkin rearrangement often has a significant activation energy barrier.
-
Recommendation: Increasing the reaction temperature by refluxing the mixture can provide the necessary energy to overcome this barrier.[7] Extended reaction times may also be required to ensure complete conversion. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes while maintaining high yields.[7]
-
-
Choice of Halogen:
-
Explanation: The nature of the halogen on the coumarin influences the rate of the intramolecular nucleophilic substitution.
-
Recommendation: Bromo- and iodo-substituted coumarins are generally more reactive than their chloro-substituted counterparts due to the better leaving group ability of bromide and iodide.[5] If you are using a 3-chlorocoumarin and facing issues, consider synthesizing the bromo or iodo analogue.
-
Competing Beckmann Rearrangement in Acid-Catalyzed Cyclizations
Question: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide byproduct instead of the desired benzofuran. What is causing this, and how can I prevent it?
Answer: The formation of an amide from an O-aryl ketoxime under acidic conditions is a classic indication of a competing Beckmann rearrangement.[5] This side reaction can often be suppressed by carefully selecting the reaction conditions.
Mitigation Strategies:
-
Milder Acidic Conditions:
-
Solvent Choice:
-
Explanation: The solvent can play a crucial role in stabilizing intermediates.
-
Recommendation: Employing aprotic solvents can often disfavor the Beckmann rearrangement.
-
-
Temperature Control:
-
Explanation: The Beckmann rearrangement may have a different activation energy compared to the desired cyclization.
-
Recommendation: Lowering the reaction temperature can help to suppress the unwanted side reaction.[5]
-
Challenges in Wittig Reactions for Benzofuran Synthesis
Question: I am using an intramolecular Wittig reaction to synthesize a benzofuran derivative, but I am observing low yields and competing side reactions. What are the common pitfalls?
Answer: The Wittig reaction is a powerful tool for forming the C=C bond in the furan ring of benzofurans.[11][12][13] However, challenges such as competing aldol condensations and difficulties with rearrangement of the initial product can arise.[14]
Troubleshooting Tips:
-
Competing Aldol Condensation:
-
Cause: When using ylides with an α-proton, such as acetylmethylenetriphenylphosphorane, competing aldol condensation with the benzofuranone starting material can occur.[14]
-
Solution: The choice of base and reaction conditions is critical. Using a non-nucleophilic base can help to minimize aldol-type side reactions. Additionally, careful control of the reaction temperature is important.
-
-
Rearrangement of the Initial Product:
-
Cause: The initial Wittig products, 3-methylene-2,3-dihydrobenzofurans, can be unstable and may require rearrangement to the more stable benzofuran.[14] This rearrangement can be facilitated by thermal, acidic, or basic conditions.
-
Solution: If the isolated product is the dihydrobenzofuran, you may need to perform a subsequent rearrangement step. This can often be achieved by heating the reaction mixture for a longer period or by adding a catalytic amount of acid or base after the initial Wittig reaction is complete.[14]
-
Part 2: Experimental Protocols & Data
Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol provides a general procedure for the synthesis of 2-substituted benzofurans.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the o-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[4]
Data Summary: Common Conditions for Benzofuran Synthesis
| Synthesis Method | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂, CuI | Et₃N, K₂CO₃ | Toluene, DMF | 25 - 100 | 70 - 95 |
| Perkin Rearrangement | None | NaOH, KOH | Ethanol, Methanol | Reflux | 80 - 99 |
| Intramolecular Wittig | PPh₃ | NaH, n-BuLi | THF, DMSO | 25 - 110 | 60 - 90 |
| FeCl₃-mediated Cyclization | FeCl₃ | None | Toluene | 80 - 120 | 65 - 85 |
Part 3: Visualizing Reaction Pathways
Diagram: Palladium-Catalyzed Benzofuran Synthesis
Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.
Diagram: Perkin Rearrangement Mechanism
Caption: Key steps in the Perkin rearrangement for benzofuran synthesis.
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzofuran ring?
A1: Some of the most prevalent and effective methods include the Perkin rearrangement of 3-halocoumarins, transition-metal-catalyzed syntheses such as Sonogashira and Heck couplings, and acid-catalyzed cyclizations of precursors like O-aryl ketoximes.[5] Each method possesses its own set of advantages and potential drawbacks, particularly concerning side product formation.
Q2: How can I improve the regioselectivity of my substituted benzofuran synthesis?
A2: Poor regioselectivity is a common hurdle, especially when using unsymmetrical starting materials.[4] The directing effects of substituents on the phenol ring and the steric bulk of the reactants are key factors. Electron-donating groups on the phenol can influence the site of electrophilic attack. The choice of catalyst and ligands can also significantly influence which isomer is preferentially formed.[4]
Q3: What are the best practices for purifying benzofuran derivatives?
A3: Purification of benzofuran derivatives typically involves standard laboratory techniques. Column chromatography on silica gel is the most common method.[4][15][16] The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of the specific derivative. Recrystallization can also be an effective method for obtaining highly pure solid products. For complex mixtures or the separation of isomers, preparative HPLC or high-speed counter-current chromatography may be necessary.[15]
Q4: Are there any "green" or more sustainable methods for benzofuran synthesis?
A4: Yes, there is growing interest in developing more environmentally friendly synthetic routes. This includes the use of greener solvents, catalyst-free and solvent-free methods, and microwave-assisted synthesis to reduce reaction times and energy consumption.[2] For instance, ultrasound-assisted synthesis has been shown to be an efficient and green technique for preparing benzofuran derivatives.[17]
Q5: My reaction seems to stall before completion. What should I check first?
A5: If your reaction stalls, the first things to investigate are the stability and activity of your catalyst (if applicable) and the purity of your reagents and solvent. Ensure your reaction is being conducted under a strictly inert atmosphere, as oxygen and moisture can inhibit many catalytic reactions.[4][5] You can also try adding a fresh portion of the catalyst or reagents to see if the reaction restarts. Monitoring the reaction by an analytical technique like TLC or GC-MS at regular intervals will help you determine if the reaction has indeed stalled or is just proceeding very slowly.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link][1][11]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link][18]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers. Available at: [Link][2]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link][3]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link][10]
-
Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. PubMed. Available at: [Link][15]
-
Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. ResearchGate. Available at: [Link][17]
-
Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. MDPI. Available at: [Link][6]
-
(PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. Available at: [Link][9]
-
Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. ACS Publications. Available at: [Link][12]
-
Annelated furans. XVII. The Wittig reaction of benzofuranones. ConnectSci. Available at: [Link][14]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link][13]
-
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Semantic Scholar. Available at: [Link][16]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Perkin Rearrangement [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. connectsci.au [connectsci.au]
- 15. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
analytical methods for detecting impurities in 2-(bromomethyl)-3-methylbenzofuran synthesis.
Technical Support Center: Analytical Profiling of 2-(bromomethyl)-3-methylbenzofuran
Topic: Analytical methods for detecting impurities in this compound synthesis. Audience: Researchers, Process Chemists, and QC Analysts.
Executive Summary
This compound is a highly reactive benzylic bromide intermediate, commonly synthesized via the radical bromination of 2,3-dimethylbenzofuran using N-bromosuccinimide (NBS). Its analytical profiling is complicated by two primary factors: kinetic instability (susceptibility to hydrolysis and solvolysis) and regio-selectivity issues (competition between the 2-methyl and 3-methyl bromination sites).
This guide addresses the specific analytical challenges of this molecule, moving beyond generic protocols to provide mechanistic troubleshooting for high-stakes drug development environments.
Part 1: Impurity Fate Mapping & Synthesis Logic
Before troubleshooting analytical methods, it is critical to understand what you are looking for. The impurity profile is dictated by the competition between radical and ionic reaction mechanisms.
Figure 1: Impurity Formation Pathways in Radical Bromination
Caption: Reaction pathways showing the divergence between the desired radical product and the ionic regioisomer, a critical quality attribute (CQA) for this synthesis.
Part 2: Troubleshooting Guide (Q&A)
Category 1: HPLC Method Issues & Ghost Peaks
Q: My HPLC chromatogram shows a new peak that grows the longer the sample sits in the autosampler. What is happening? Diagnosis: Solvolysis (In-situ Derivatization). Benzylic bromides are potent electrophiles. If you are using methanol (MeOH) or ethanol as a diluent or mobile phase component, the target molecule is reacting with the solvent to form the corresponding ether (e.g., 2-(methoxymethyl)-3-methylbenzofuran). Corrective Action:
-
Switch Diluents: dissolve samples strictly in Acetonitrile (ACN) or the mobile phase initial condition (if ACN-based). Avoid protic solvents (MeOH, EtOH) in sample prep.
-
Mobile Phase Optimization: Use an ACN/Water gradient rather than MeOH/Water. While solvolysis is slower in the column than in the vial, ACN eliminates the risk of methyl-ether formation entirely.
-
Temperature Control: Set the autosampler temperature to 4°C to kinetically inhibit hydrolysis/solvolysis.
Q: I see a peak eluting just before the main peak. Is it the 3-bromomethyl regioisomer? Diagnosis: Likely yes, but requires confirmation. In the bromination of 2,3-dimethylbenzofuran, the radical mechanism favors the 2-bromomethyl product (Target), while the ionic mechanism favors the 3-bromomethyl isomer [1].
-
The 2-methyl group is activated by the adjacent oxygen atom (alpha-effect), making it more susceptible to radical abstraction.
-
The 3-methyl group is sterically more crowded but can react if the radical initiator (e.g., AIBN) is dead or if the reaction mixture becomes acidic (promoting ionic bromination via Br₂ generated in situ). Verification:
-
NMR Check: The methylene protons (-CH₂Br) of the two isomers have distinct chemical shifts. The 2-CH₂Br typically appears slightly downfield (approx. 4.5–4.6 ppm) compared to the 3-CH₂Br due to the inductive effect of the oxygen.
-
Reference Standard: Synthesize the ionic byproduct intentionally by brominating in the absence of light/initiator (or using Br₂) to confirm retention time.
Category 2: GC-MS & Thermal Instability
Q: My GC-MS spectrum shows a large peak for the starting material and a dimer, but low purity for the bromide. Is the reaction incomplete? Diagnosis: Thermal Degradation in the Injector Port. Benzylic bromides have weak C-Br bonds (Bond Dissociation Energy ~65-70 kcal/mol). At standard GC inlet temperatures (250°C+), this compound can undergo:
-
Homolytic cleavage: Reverting to radical species that dimerize.
-
HBr Elimination: Forming reactive intermediates that polymerize on the column liner. Corrective Action:
-
Method Switch: HPLC-UV is the gold standard for this molecule due to thermal instability.
-
If GC is mandatory:
-
Use a Cool On-Column (COC) injection or a PTV (Programmable Temperature Vaporizing) inlet starting at 40°C.
-
Limit the final column temperature.
-
Use a thin-film non-polar column (e.g., DB-5MS, 0.25 µm) to elute the compound at lower temperatures.
-
Category 3: Sample Preparation & Handling
Q: The assay value is consistently lower than 100% even though no impurities are visible. Where is the mass balance? Diagnosis: Hydrolysis to the Alcohol or Adsorption.
-
Hydrolysis: If the sample contains residual water (or the ACN is "wet"), the bromide converts to 2-(hydroxymethyl)-3-methylbenzofuran. This alcohol often elutes much earlier in Reverse Phase HPLC (higher polarity) and may be lost in the solvent front or integrated incorrectly.
-
Succinimide Interference: If the reaction workup (filtration/washing) was poor, residual succinimide (byproduct of NBS) might be present. It is highly polar and often elutes in the void volume, easily missed. Corrective Action:
-
Check the Void Volume: Ensure your integration window starts early enough to catch the alcohol and succinimide.
-
Dry Solvents: Use HPLC-grade solvents with low water content.
Part 3: Validated Analytical Method Summaries
The following protocols are designed to separate the target from its critical regioisomer and hydrolysis products.
Table 1: Recommended HPLC-UV Method
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides sufficient hydrophobic selectivity to separate the methyl-regioisomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of phenolic impurities; prevents peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | Crucial: Avoids solvolysis seen with Methanol. |
| Gradient | 50% B to 90% B over 15 min | Starts high organic to elute the non-polar benzofurans efficiently. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm and 280 nm | 254 nm is generally sensitive for the benzofuran core. |
| Sample Diluent | 100% Acetonitrile | Prevents hydrolysis during the run. |
Table 2: Impurity Identification Data (NMR/MS)
| Component | 1H NMR Characteristic Signal (CDCl3) | Mass Spec (EI/ESI) |
| Target (2-CH₂Br) | Singlet ~4.55 ppm (2H, -CH₂Br) | M+ doublet (Br isotope pattern 1:1) |
| Isomer (3-CH₂Br) | Singlet ~4.40 ppm (2H, -CH₂Br) | Same mass (requires RT separation) |
| Starting Material | Singlet ~2.40 ppm (3H, 2-CH₃) | M+ (No Br pattern) |
| Alcohol Impurity | Singlet ~4.70 ppm (2H, -CH₂OH) | [M-H₂O]+ often seen |
Part 4: Method Selection Decision Tree
Use this workflow to select the appropriate analytical technique based on your specific data needs.
Figure 2: Analytical Decision Matrix
Caption: Decision matrix for selecting analytical techniques. HPLC is prioritized for purity due to the thermal instability of the benzylic bromide.
References
-
Side-chain halogenation of 2,3-dimethylbenzofuran.[1] Competition between ionic and free-radical reactions. Journal of the Chemical Society, Perkin Transactions 2, 1976. Source: Relevance: Establishes the mechanistic competition that leads to the 3-bromomethyl regioisomer (ionic) vs the 2-bromomethyl target (radical).
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry, 2011.[2] Source: Relevance: details the radical chain mechanism and the necessity of keeping HBr concentration low to prevent ionic side reactions.
-
Choices of chromatographic methods as stability indicating assays. Journal of Applied Pharmaceutical Science, 2021. Source: Relevance: Validates the preference for HPLC over GC for thermally labile compounds and discusses method development strategies (diluent choice).
-
Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans... enabled by organocatalytic activation. New Journal of Chemistry, 2020. Source: Relevance: Provides context on the reactivity of 2-bromomethyl benzofuran derivatives and alternative synthetic routes that may influence impurity profiles.
Sources
preventing the decomposition of bromomethyl benzofurans during workup
Ticket ID: #BBF-STAB-404 Subject: Prevention of Decomposition During Workup & Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
User Issue: "My 2-(bromomethyl)benzofuran product turns into a red/black tar during rotary evaporation or silica column chromatography. Yields are inconsistent."
Root Cause Analysis: Bromomethyl benzofurans are highly reactive benzylic electrophiles . The benzofuran ring is electron-rich, which stabilizes the benzylic carbocation intermediate. This makes the compound exceptionally prone to:
-
Hydrolysis: Reaction with trace moisture to form the alcohol.
-
Auto-Polymerization: Friedel-Crafts alkylation where one molecule alkylates the electron-rich ring of another.
-
Acid-Catalyzed Degradation: Silica gel (pH ~4-5) acts as a Lewis acid, catalyzing the loss of bromide and triggering rapid decomposition.
The Chemistry of Instability (The "Why")
To prevent decomposition, you must understand the enemy. The instability is not random; it is driven by the resonance stabilization of the cation.
Decomposition Pathways
The following diagram illustrates the two primary degradation routes you are likely encountering: moisture-induced hydrolysis and acid-catalyzed dimerization.
Figure 1: Mechanism of bromomethyl benzofuran decomposition. The resonance-stabilized carbocation is the central intermediate leading to both hydrolysis and polymerization tars.
Optimized Workup Protocol (The "How")
Standard protocols often fail because they treat this molecule like a stable alkyl halide. Follow this "Cold & Neutral" method.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Quench Buffer: Saturated
(cold). -
Drying Agent: Anhydrous
or (Avoid acidic if possible, or use with caution). -
Stabilizer: Triethylamine (
). -
Stationary Phase: Neutral Alumina (Grade III) OR Deactivated Silica Gel.
Step-by-Step Methodology
Step 1: The "Cold Quench"
Critical: Do not allow the reaction to sit at reflux once the starting material is consumed.
-
Cool the reaction mixture (usually
or Chlorobenzene) immediately to 0°C . -
Filter off the succinimide byproduct while cold.[1]
-
Wash: Transfer filtrate to a separatory funnel. Wash immediately with ice-cold saturated
.-
Reasoning: This neutralizes any HBr generated during the reaction, which otherwise autocatalyzes decomposition.
-
Step 2: Solvent Removal (The Danger Zone)
Critical: Heat is the enemy.
-
Dry organic layer over
(10 min). Filter. -
Evaporate solvent at < 30°C bath temperature. Do not strip to complete dryness if the product is an oil; leave a small amount of solvent if storing overnight.
-
Stabilization: Add 0.5% (v/v) Triethylamine to the crude oil if immediate purification is not possible.
Step 3: Purification (The Silica Trap)
Option A: Recrystallization (Preferred for Solids) If your derivative is solid, recrystallize from Hexane/Heptane. Avoid polar solvents.[2]
Option B: Chromatography (If Liquid) Never use untreated silica gel.
-
Preparation: Slurry silica gel in Hexane containing 1-2% Triethylamine .
-
Column Packing: Pour the slurry and flush with 2 column volumes of the TEA/Hexane mix.
-
Elution: Run the column using Hexane/EtOAc (with 1% TEA).
Visualizing the Workflow
This flowchart ensures you make the right decision at every stage of the workup.
Figure 2: Decision matrix for the purification of labile benzylic bromides.
Troubleshooting & FAQs
Q1: The product turned pink/red while on the rotary evaporator. What happened?
A: The color change indicates the formation of HBr and conjugated polymers.
-
Fix: You likely heated the bath >40°C or traces of acid remained.
-
Salvage: Immediately dilute with
, wash again with cold , and dry. If the color persists, pass through a short plug of basic alumina.
Q2: Can I use DCM (Dichloromethane) for extraction?
A: Yes, but be careful.
-
DCM is slightly acidic over time (forms HCl).
-
Better Alternative: Use
(Diethyl Ether) or EtOAc. If you must use DCM, ensure it is distilled or stabilized with amylene.
Q3: My yield is 30% lower after the column than the crude NMR suggested.
A: The product degraded on the column.
-
Diagnosis: Did you use pure silica?
-
Correction: Switch to Neutral Alumina (Grade III) . If unavailable, you must pretreat your silica with 1-5% Triethylamine. The "missing" mass is likely stuck at the top of the column as a polymerized tar.
Data: Solvent & Stabilizer Compatibility
| Solvent/Additive | Suitability | Notes |
| Carbon Tetrachloride | High | Excellent for reaction, toxic. |
| Chlorobenzene | High | Good alternative to |
| Acetonitrile | Low | Too polar; accelerates ionization/solvolysis. |
| Triethylamine (TEA) | Essential | Use 1-2% in chromatography eluent to scavenge acid.[7] |
| Ethanol/Methanol | Forbidden | Will cause immediate solvolysis to the ether/alcohol. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
-
BenchChem Technical Support. "Protocol: Synthesis of 2-Bromo-3-methylbenzofuran." BenchChem Application Notes. Accessed 2025.[8][1][9][10][7][11]
-
Podlewska, S. et al. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 2019.[12] (Details on NBS bromination workup and instability).
-
Scientific Update. "A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update, 2022. (Discussion on radical bromination side-products).
-
Organic Chemistry Portal. "N-Bromosuccinimide (NBS) Applications." (General reactivity and handling of NBS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and kinetics of thermal decomposition of decabromobiphenyl: Reaction with reactive radicals and formation chemistry of polybrominated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 2-(bromomethyl)-3-methylbenzofuran Derivatives Using HRMS
Executive Summary: The Structural Fidelity Challenge
In medicinal chemistry, the benzofuran scaffold is a privileged structure, serving as the core for anti-arrhythmic agents (e.g., Amiodarone) and various antimicrobial derivatives. However, the synthesis of 2-(bromomethyl)-3-methylbenzofuran and its derivatives presents a classic regiochemical ambiguity.
When subjecting 2,3-dimethylbenzofuran to radical bromination (e.g., NBS/AIBN), three primary isomers can theoretically form:
-
Target: this compound (Benzylic bromination at C2-Me).
-
Isomer A: 2-methyl-3-(bromomethyl)benzofuran (Benzylic bromination at C3-Me).
-
Isomer B: Ring-brominated species (Electrophilic substitution, if radical conditions are suboptimal).
While NMR (
This guide details a self-validating HRMS workflow to definitively confirm the structure of this compound derivatives, comparing its efficacy against NMR and low-resolution MS.
Comparative Analysis: HRMS vs. Alternatives
To establish the "Gold Standard" status of HRMS for this specific application, we must objectively compare it with standard characterization techniques.
Table 1: Performance Comparison for Benzofuran Validation
| Feature | HRMS (Q-TOF/Orbitrap) | 1H NMR (500 MHz) | Low-Res MS (Single Quad) |
| Primary Data | Exact Mass (<5 ppm), Isotope Pattern | Chemical Shift, Coupling Constants | Nominal Mass |
| Sensitivity | Picogram/Femtogram range | Milligram range | Nanogram range |
| Specificity | High (Distinguishes | High (Distinguishes regioisomers via NOE) | Low (Cannot confirm formula) |
| Impurity Detection | Excellent (can detect <0.1% side products) | Moderate (impurities <1% often invisible) | Moderate |
| Sample Consumption | Negligible (< 1 | High (~5-10 mg dissolved) | Low |
| Halogen Validation | Definitive (Isotopic "Fingerprint") | Indirect (Shift in adjacent protons) | Indicative (Isotope pattern, low res) |
Expert Insight: While NMR is superior for distinguishing the exact position of the methyl group de novo, HRMS is the superior tool for purity profiling and batch release validation . In drug development, where trace brominated impurities can be genotoxic, the sensitivity of HRMS makes it indispensable.
Technical Deep Dive: The Self-Validating HRMS Protocol
A robust HRMS method does not rely on a single data point. It relies on a triangulation of three physical evidences: Exact Mass , Isotopic Distribution , and Fragmentation Topology .
A. The Bromine Signature (Isotopic Fidelity)
Bromine exists as two stable isotopes,
-
Validation Check: The Molecular Ion (
or ) must appear as a doublet separated by 2.00 Da with nearly equal intensity. -
Failure Mode: If the intensity ratio deviates significantly (e.g., 3:1), the compound may be chlorinated (Cl is 3:1) or contaminated with a non-halogenated impurity.
B. Ionization Strategy: APCI vs. ESI
For this compound derivatives:
-
ESI (Electrospray Ionization): Preferred if the derivative contains polar groups (amines, acids, esters).
-
APCI (Atmospheric Pressure Chemical Ionization): Preferred for the neutral, lipophilic core scaffold. APCI promotes protonation (
) or charge transfer ( ) without requiring acidic modifiers that might solvolyze the labile C-Br bond.
C. Fragmentation Logic (MS/MS)
The location of the bromine is validated by the stability of the fragment ions.
-
Benzylic C-Br Cleavage: The bond dissociation energy of a benzylic C-Br bond is relatively low. In CID, this results in the neutral loss of the Bromine radical (
, 79/81 Da) or HBr (80/82 Da). -
Diagnostic Ion: The formation of a resonant benzofuranyl cation (often rearranging to a tropylium-like species) is the hallmark of the 2-(bromomethyl) structure.
Experimental Protocol
Objective: Validate synthesis of Methyl this compound-5-carboxylate.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Acetonitrile (ACN).
-
Why ACN? Methanol can act as a nucleophile, displacing the labile benzylic bromide to form a methyl ether artifact (
) during storage.
-
-
Working Solution: Dilute stock 1:1000 with 50% ACN/Water + 0.1% Formic Acid. Target concentration: ~1
g/mL.
Step 2: Instrument Parameters (Q-TOF)
-
Source: ESI Positive Mode (or APCI if non-polar).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Keep low to prevent in-source fragmentation of the C-Br bond).
-
Mass Range: m/z 100 – 1000.
-
Reference Mass: Use internal lock mass (e.g., purine or HP-0921) to ensure <2 ppm accuracy.
Step 3: Data Acquisition & Processing
-
Full Scan: Acquire spectrum.[1]
-
Isotope Match: Overlay theoretical isotope distribution for
(example formula). -
Targeted MS/MS: Select the monoisotopic peak (
) and the M+2 peak ( ) separately for fragmentation.-
Collision Energy (CE): Ramp 10–40 eV.
-
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating the structure.
Caption: Figure 1. Decision matrix for the structural validation of brominated benzofuran derivatives via HRMS.
Mechanistic Insight: Fragmentation Pathways[2][3][4]
Understanding how the molecule breaks apart is crucial for distinguishing the 2-(bromomethyl) isomer from the ring-brominated isomer.
-
2-(bromomethyl) Isomer: The C-Br bond is benzylic. It is weak. Upon collision, it cleaves readily to form a resonance-stabilized cation.
-
Ring-brominated Isomer: The C-Br bond is aromatic (
). It is strong. Fragmentation typically involves ring opening or loss of other substituents (e.g., CO, methyl) before the bromine is lost.
Diagram: Fragmentation of this compound
Caption: Figure 2. Characteristic fragmentation pathway for 2-(bromomethyl) derivatives, showing the diagnostic loss of the bromine radical.
References
-
Bertolini, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences. Link
-
Miao, Y., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. Link
-
BenchChem. (2025).[2] A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Silva, R., et al. (2017).[3] Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link
Sources
Benzofuran Scaffolds in Oncology: A Comparative Guide to 2-(Bromomethyl)-3-methylbenzofuran Derivatives vs. Alternative Heterocycles
Executive Summary
In the landscape of targeted cancer therapeutics, fused heterocyclic ring systems are privileged scaffolds due to their ability to mimic endogenous purines and pyrimidines, thereby intercalating DNA or competitively binding to the ATP pockets of oncogenic kinases[1]. Among these, 2-(bromomethyl)-3-methylbenzofuran has emerged as a highly versatile, electrophilic pharmacophore building block.
By serving as a precursor for nucleophilic substitution, this compound enables the rapid synthesis of dual-action hybrid molecules—such as benzofuran-piperazines, benzofuran-indoles, and benzofuran-triazoles. This guide provides an objective, data-driven comparison of the anticancer activity of these benzofuran derivatives against other classical heterocycles, detailing the mechanistic causality behind their superior efficacy and providing self-validating protocols for their synthesis and evaluation.
Chemical Rationale: The Power of the Halomethyl Handle
As an application scientist designing small-molecule inhibitors, the selection of the starting scaffold dictates the entire trajectory of lead optimization. This compound is favored over unsubstituted benzofurans for two critical structural reasons:
-
The Bromomethyl Electrophile (
Position): Earlier structure–activity relationship (SAR) studies have proven that substitutions at the position of the benzofuran ring are crucial for maximizing cytotoxic activity[1]. The benzylic bromine acts as an exceptional leaving group, allowing for mild nucleophilic displacement by complex amines (e.g., piperazines) or azides without degrading the sensitive heterocyclic core. -
The Methyl Group (
Position): The methyl substitution provides essential steric steering and enhances the overall lipophilicity of the molecule. This lipophilicity is critical for cell membrane permeability and allows the benzofuran core to anchor deeply into the hydrophobic clefts of target kinases, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2)[2][3].
Comparative Anticancer Profiles: Benzofurans vs. Alternative Heterocycles
Monomeric heterocycles (like standalone indoles or piperazines) often suffer from rapid metabolic clearance or single-target resistance. Hybridizing the benzofuran core with these heterocycles creates a synergistic effect that drastically lowers the half-maximal inhibitory concentration (
For instance, conjugating the benzofuran core with a piperazine moiety yields compounds that not only exhibit potent CDK2 inhibition but also show high selectivity indices (SI > 3-fold) for cancerous cells over normal human lung fibroblasts[3][4]. Similarly, benzofuran-indole hybrids have demonstrated the unique ability to overcome L858R/T790M double-mutant EGFR resistance in non-small-cell lung cancer (NSCLC), a feat standalone indoles struggle to achieve[5][6].
Quantitative Efficacy Comparison ( Values)
| Scaffold / Hybrid Type | Target Cell Line | Key Mechanism of Action | Reference | |
| Benzofuran-Piperazine | A549 (Lung) | 0.12 | Apoptosis induction; NO generation inhibition | [7] |
| Benzofuran-Piperazine | MCF-7 (Breast) | 2.92 | Type II CDK2 Inhibition (Cell cycle arrest at G2/M) | [3] |
| Benzofuran-Indole | PC9 (Lung) | Sub-micromolar | Dual mutant (L858R/T790M) EGFR inhibition | [5] |
| Benzofuran-Oxadiazole | A549 (Lung) | 6.30 | Cytotoxicity / Tubulin interaction | [8] |
| Standalone Indole (Ref) | A549 (Lung) | > 15.00 | Weak kinase binding without hybrid anchoring | [9] |
| Cisplatin (Standard) | A549 (Lung) | 3.88 - 6.72 | DNA Crosslinking (Non-targeted) | [3][8] |
Mechanistic Causality: Pathway Inhibition
The superiority of benzofuran hybrids lies in their spatial geometry. The planar benzofuran core competitively binds to the ATP-binding site of kinases, while the appended heterocycle (e.g., piperazine) extends into the solvent-exposed region, forming critical hydrogen bonds that lock the kinase in an inactive conformation[10]. This dual-anchoring halts downstream signaling, specifically the PI3K/AKT pathway, forcing the cancer cell into G2/M phase arrest and subsequent apoptosis[3].
Mechanistic pathway of benzofuran hybrids inducing apoptosis via kinase inhibition.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps (like TLC monitoring and control wells) guarantee that the observed causality is due to the compound, not experimental artifacts.
Protocol A: Synthesis of Benzofuran-Piperazine Hybrids
Objective: Synthesize a targeted anticancer hybrid using this compound via
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous acetonitrile (10 mL/mmol).
-
Nucleophile Addition: Add 1.2 equivalents of the desired N-arylpiperazine.
-
Base Catalysis: Add 2.0 equivalents of anhydrous potassium carbonate (
) to act as an acid scavenger. -
Reflux & Monitor (Self-Validation Step): Heat the mixture to 80°C under a nitrogen atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the high-Rf starting material spot confirms the completion of the
substitution (typically 4-6 hours). -
Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify the crude product via silica gel column chromatography.
-
Structural Confirmation: Validate the hybrid structure using
-NMR. Look for the disappearance of the benzylic singlet (~4.6 ppm) and the appearance of a new singlet (~3.8 ppm) coupled with piperazine ring multiplets.
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: Quantify the
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% atmosphere. -
Compound Treatment: Prepare serial dilutions of the benzofuran hybrid (0.1, 1, 5, 10, 25, 50 µM) in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Treat the cells for 48 hours.
-
Self-Validation Controls: Include a positive control (Cisplatin, 10 µM) and a vehicle control (0.5% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression analysis (e.g., GraphPad Prism) to plot the dose-response curve and determine the
value.
Workflow for synthesizing and validating benzofuran hybrid anticancer agents.
References
1.[1] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.[Link] 2.[2] Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.[Link] 3.[7] Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PMC.[Link] 4.[3] Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis.[Link] 5.[4] Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. PMC.[Link] 6.[8] Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles. MDPI.[Link] 7.[5] Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. PMC.[Link] 8.[6] Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors. PubMed. [Link] 9.[9] Benzofuran and indole EGFR inhibitors. ResearchGate.[Link] 10.[10] Novel benzofuran-conjugated indolin-2-ones as anticancer agents; design, synthesis, biological assessments, and molecular modeling insights. Elsevier Pure.[Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
Advanced LC-MS Strategies for the Quantitative Analysis of Benzofuran Derivatives
Executive Summary & Strategic Scope
Benzofuran derivatives constitute a critical structural motif in pharmacology, appearing in anti-arrhythmic drugs (e.g., Amiodarone , Benzbromarone ), antidepressants (Vilazodone ), and increasingly in new psychoactive substances (NPS) such as the "Benzofury" class (5-APB , 6-APB ).
The quantitative analysis of these compounds presents unique challenges:
-
Structural Isomerism: Many benzofuran derivatives exist as positional isomers (e.g., 5-APB vs. 6-APB) that share identical precursor and product ions, rendering standard C18 chromatography and low-resolution MS insufficient.
-
Matrix Complexity: High lipophilicity leads to significant protein binding and matrix suppression in ESI modes.
-
Sensitivity Demands: Therapeutic drug monitoring (TDM) requires wide dynamic ranges, while forensic toxicology demands sub-ng/mL sensitivity.
This guide objectively compares Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (Q-TOF) platforms, while establishing a self-validating protocol for overcoming isomer co-elution using Pentafluorophenyl (PFP) stationary phases.
Methodology Comparison: The "Right Tool" Analysis
Chromatographic Separation: C18 vs. Phenyl-Hexyl/PFP
Standard C18 columns often fail to resolve positional benzofuran isomers. The interaction between the benzofuran
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) / Phenyl-Hexyl | Verdict for Benzofurans |
| Mechanism | Hydrophobic interaction (dispersive forces). | PFP is Superior. | |
| Isomer Resolution | Poor. 5-APB and 6-APB often co-elute. | Excellent. The fluorine atoms in PFP create a "pi-hole" that interacts strongly with the electron-rich benzofuran ring. | Critical for NPS analysis. |
| Retentivity | High for lipophilic benzofurans. | Moderate. Faster elution times but better selectivity. | Balanced. |
| Robustness | High.[1][2] | Moderate. Requires careful pH control to maintain | Manageable. |
Mass Spectrometry: Triple Quad (QqQ) vs. Q-TOF
| Feature | Triple Quadrupole (LC-MS/MS) | High-Resolution (LC-Q-TOF) |
| Primary Use | Routine Quantification (Targeted). | Screening & Quantitation (Untargeted/Targeted).[3] |
| Sensitivity (LOQ) | High (pg/mL range). Ideal for trace analysis in blood/urine. | Moderate to High . Modern Q-TOFs approach QqQ sensitivity but often hit a noise floor earlier. |
| Specificity | Relies on MRM transitions. Risk: Isomers with identical fragments (e.g., m/z 176 | Relies on Exact Mass (<5 ppm). Can distinguish isobars but not isomers (same formula). |
| Duty Cycle | Fast switching for hundreds of analytes. | Full spectral acquisition allows retrospective analysis. |
Expert Insight: For pure quantification of known targets (e.g., TDM of Amiodarone), LC-MS/MS (QqQ) is the gold standard due to dynamic range. However, for forensic cases involving synthetic cannabinoids where isomer distinction is legal proof, LC-Q-TOF provides higher confidence if chromatographic separation is achieved.
Validated Experimental Protocol
Case Study: Quantitative Analysis of Benzofuran Isomers (5-APB/6-APB) in Plasma.
Reagents & Standards
-
Internal Standard (IS): Use deuterated analogs (e.g., 5-APB-d5) to compensate for ESI matrix effects.
-
Mobile Phases:
-
A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
B: Acetonitrile (LC-MS Grade).
-
Note: Ammonium formate is preferred over acetate for better ionization of amine-containing benzofurans.
-
Sample Preparation: Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) is common but often yields lower recovery (~60-70%) for polar metabolites. Mixed-mode Cation Exchange (MCX) SPE is recommended for basic benzofuran derivatives to ensure >85% recovery and matrix removal.
-
Pre-treatment: Dilute 200
L plasma with 600 L 0.1% Formic Acid (aq). Add 20 L IS working solution. -
Conditioning: Load MCX cartridge (30 mg/1 mL) with 1 mL MeOH followed by 1 mL water.
-
Loading: Load pre-treated sample at gravity flow (~1 mL/min).
-
Washing:
-
Wash 1: 1 mL 0.1% Formic Acid (removes proteins/interferences).
-
Wash 2: 1 mL MeOH (removes neutral lipophiles).
-
-
Elution: Elute with 1 mL 5% Ammonium Hydroxide in MeOH.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 L Mobile Phase A:B (90:10).
LC-MS/MS Conditions
-
Column: Kinetex F5 or PFP (100 x 2.1 mm, 2.6
m). Crucial for isomer separation. -
Gradient:
-
0-1 min: 5% B
-
1-7 min: Linear ramp to 95% B
-
7-9 min: Hold 95% B
-
9.1 min: Re-equilibrate 5% B
-
-
Flow Rate: 0.4 mL/min.
-
MS Source (ESI+):
-
Capillary Voltage: 3500 V
-
Gas Temp: 350°C
-
Nebulizer: 45 psi
-
-
MRM Transitions (Example for APB isomers):
-
Quantifier: m/z 176.1
133.1 (Collision Energy: 25 eV) -
Qualifier: m/z 176.1
105.1 (Collision Energy: 35 eV)
-
Performance Data Comparison
The following data summarizes typical performance metrics derived from validated methods (e.g., for Amiodarone and Benzofurys).
| Parameter | LC-MS/MS (QqQ) + PFP Column | LC-Q-TOF + C18 Column | HPLC-UV (Traditional) |
| LOD (Limit of Detection) | 0.05 - 0.5 ng/mL | 1 - 5 ng/mL | 50 - 100 ng/mL |
| Linearity ( | > 0.999 (0.1 - 1000 ng/mL) | > 0.99 (5 - 1000 ng/mL) | > 0.99 (0.1 - 100 |
| Isomer Separation | Baseline Resolved (due to PFP) | Co-elution likely (due to C18) | Co-elution likely |
| Matrix Effect (ME) | < 15% (with IS correction) | < 20% | N/A (Low sensitivity) |
| Recovery | > 85% (SPE method) | > 85% (SPE method) | ~70% (LLE method) |
Data synthesized from comparative studies on synthetic cannabinoids and amiodarone validation [1, 3, 5].
Visualizations
Analytical Workflow: From Matrix to Data
This diagram outlines the critical path for minimizing matrix effects and ensuring isomer specificity.
Caption: Optimized workflow for benzofuran analysis highlighting the critical SPE and PFP-column steps.
Decision Logic: Method Development
A logic tree for selecting the correct instrumentation and column chemistry based on the specific benzofuran target.
Caption: Decision matrix for selecting column chemistry and MS platform based on isomerism and analytical goals.
References
-
Amsterdam UMC. (2024). Development, validation and long-term evaluation of a LC-MS/MS method for simultaneous quantification of amiodarone. Retrieved from [Link]
-
Boston University. (2014). Analysis of benzofury compounds in blood using different sample preparation methods and UFLC-MS/MS. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2014). A rapid quantitative method for the analysis of synthetic cannabinoids by LC-MS-MS. Retrieved from [Link]
-
Agilent Technologies. (2014). Evaluation of the Rapid Detection Method of Amiodarone by LC/MS/MS. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzofuran-Based Compounds
Introduction: The Benzofuran Scaffold - A Privileged Motif in Drug Discovery
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its widespread presence in both natural products and synthetic molecules that exhibit a remarkable breadth of biological activities.[2] The inherent structural features of the benzofuran core, coupled with the potential for diverse substitutions at various positions, allow for the fine-tuning of its pharmacological properties, making it a focal point for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives across key therapeutic areas, supported by experimental data and detailed protocols for their evaluation. Our focus will be on anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, offering researchers and drug development professionals a comprehensive resource to navigate the chemical space of this versatile scaffold.
Comparative Analysis of Benzofuran Derivatives: A Multi-Target Perspective
The therapeutic potential of benzofuran derivatives is a direct consequence of the intricate interplay between their structural features and their interactions with biological targets. The following sections delve into the SAR of benzofurans in different disease contexts, presenting a comparative analysis of their efficacy.
Anticancer Activity: Targeting the Proliferative Machinery
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes and signaling pathways implicated in cancer progression.[1][3]
SAR studies have revealed that the anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core and any appended moieties.[4]
-
Substitution at the C-2 Position: The C-2 position of the benzofuran ring is a critical determinant of cytotoxic activity. The introduction of ester groups or various heterocyclic rings at this position has been shown to be crucial for anticancer effects.[4] For instance, hybridization of the benzofuran scaffold with other pharmacologically active motifs like chalcones, triazoles, and piperazines has yielded potent cytotoxic agents.[4]
-
Halogenation: The presence of halogen atoms, particularly bromine, can significantly enhance cytotoxic activity. For example, a bromine atom attached to a methyl group at the C-3 position resulted in a compound with remarkable activity against leukemia cells (IC50 values of 5 µM for K562 and 0.1 µM for HL60) without affecting normal cells.[4]
-
Hybrid Molecules: The development of hybrid molecules, such as benzofuran-chalcone derivatives, has emerged as a promising strategy. These hybrids often exhibit superior anticancer activity compared to their individual components.[5] For example, a study comparing two benzofuran-chalcone derivatives, Compound 3d and Compound 3j, showed that Compound 3d had a significantly lower IC50 value against the MCF-7 breast cancer cell line (3.22 µM) compared to both Compound 3j (7.81 µM) and the standard chemotherapeutic agent cisplatin (12.25 µM).[5]
| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 1 | K562 (Leukemia) | 5 | Bromine on C-3 methyl group | [4] |
| HL60 (Leukemia) | 0.1 | [4] | ||
| Compound 3d | MCF-7 (Breast Cancer) | 3.22 | Benzofuran-chalcone hybrid | [5] |
| PC-3 (Prostate Cancer) | 4.15 | [5] | ||
| Compound 3j | MCF-7 (Breast Cancer) | 7.81 | Benzofuran-chalcone hybrid | [5] |
| PC-3 (Prostate Cancer) | 9.46 | [5] | ||
| Cisplatin | MCF-7 (Breast Cancer) | 12.25 | Standard Drug | [5] |
| PC-3 (Prostate Cancer) | 9.46 | [5] | ||
| Compound 28g | MDA-MB-231 (Breast) | 3.01 | 3-Amidobenzofuran | [1] |
| HCT-116 (Colon) | 5.20 | [1] | ||
| HT-29 (Colon) | 9.13 | [1] | ||
| Compound 32a | HePG2 (Liver) | 8.49 - 16.72 | Thiazole hybrid | [1] |
| HeLa (Cervical) | 6.55 - 13.14 | [1] | ||
| MCF-7 (Breast) | 4.0 - 8.99 | [1] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran and its derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.
The antimicrobial efficacy of benzofuran derivatives is influenced by the substitution pattern around the nucleus.
-
Halogen and Hydroxyl Groups: Substituents such as halogens and hydroxyl groups at the 4, 5, and 6-positions are often essential for antibacterial activity.
-
C-2 and C-3 Modifications: Modifications at the C-2 and C-3 positions have been shown to significantly impact antibacterial activity and strain specificity. For instance, compounds with a hydroxyl group at the C-6 position and phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl groups at the C-2 position have demonstrated good antibacterial activity.[6]
-
Hybrid Structures: The incorporation of other heterocyclic moieties, such as pyrazoline and thiazole, can enhance antimicrobial potency.
| Compound ID | Target Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| Compound 1 | Salmonella typhimurium | 12.5 | Aza-benzofuran | [7] |
| Escherichia coli | 25 | [7] | ||
| Staphylococcus aureus | 12.5 | [7] | ||
| Compound 6 | Penicillium italicum | 12.5 | Oxa-benzofuran | [7] |
| Colletotrichum musae | 12.5 - 25 | [7] | ||
| Compound 38 | Staphylococcus aureus | 0.039 | Benzofuran ketoxime with cyclobutyl group | [6] |
| Compounds 15, 16 | Various Bacteria | 0.78 - 3.12 | Hydroxyl group at C-6 | [6] |
| Compounds 6a, 6b, 6f | Gram-positive & Gram-negative bacteria | 6.25 | Amide derivatives | [8] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.
The anti-inflammatory activity of benzofuran derivatives is often linked to their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO).
-
Aza-benzofurans: Certain aza-benzofuran derivatives have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values in the micromolar range.[7]
-
Hybridization with Piperazine: Hybrid molecules incorporating a piperazine moiety have shown excellent inhibitory effects on NO generation. For example, compound 5d, a piperazine/benzofuran hybrid, exhibited an IC50 of 52.23 µM for NO inhibition with low cytotoxicity.[9]
| Compound ID | Assay | IC50 (µM) | Key Structural Features | Reference |
| Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | Aza-benzofuran | [7][10] |
| Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | Aza-benzofuran | [7][10] |
| Compound 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | Piperazine/benzofuran hybrid | [9] |
| Compound 1 | Neutrophil Respiratory Burst | 4.15 | Benzofuran derivative | [11] |
| Compound 2 | Neutrophil Respiratory Burst | 5.96 | Benzofuran derivative | [11] |
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Emerging research has highlighted the neuroprotective effects of benzofuran derivatives, suggesting their potential in the treatment of neurodegenerative disorders like Alzheimer's disease.
The neuroprotective activity of benzofurans is associated with their ability to protect neuronal cells from excitotoxicity and oxidative stress.
-
Substitutions on the Phenyl Ring: The substitution pattern on the N-phenyl ring of benzofuran-2-carboxamides plays a crucial role. A methyl group at the R2 position and a hydroxyl group at the R3 position have been identified as important for anti-excitotoxic activity.[12][13]
-
Prenylated Arylbenzofurans: Certain prenylated arylbenzofurans have shown protective effects against glutamate-induced oxidative injury in hippocampal cells, with EC50 values in the micromolar range.[14]
| Compound ID | Assay | EC50 (µM) | Key Structural Features | Reference |
| Artoindonesianin O (1) | Protection against glutamate-induced oxidative stress in HT22 cells | 19.7 | Prenylated arylbenzofuran | [14] |
| Morachalcone A (3) | Protection against glutamate-induced oxidative stress in HT22 cells | 35.5 | Prenylated arylbenzofuran | [14] |
| Compound 1f | Protection against NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | -CH3 at R2 position of N-phenyl ring | [12] |
| Compound 1j | Protection against NMDA-induced excitotoxicity | Marked effect at 100 & 300 µM | -OH at R3 position of N-phenyl ring | [12] |
Experimental Protocols: A Foundation for Reproducible Science
The following section provides detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.
-
96-well microplates
-
Test compound stock solutions
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Test compound stock solutions
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[20][21]
-
RAW 264.7 macrophage cells
-
96-well plates
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound stock solutions
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.[21]
-
Nitrite Measurement: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[22]
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Visualizing the SAR Landscape: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships in SAR studies of benzofuran derivatives.
Caption: General workflow of a Structure-Activity Relationship (SAR) study.
Caption: Simplified signaling pathway targeted by anticancer benzofuran derivatives.
Caption: Mechanism of anti-inflammatory action of benzofuran derivatives.
Conclusion and Future Directions
The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The comparative analysis presented in this guide underscores the versatility of this privileged structure and highlights the critical role of substituent patterns in dictating biological activity. The detailed experimental protocols provide a robust framework for researchers to conduct their own investigations and contribute to the growing body of knowledge on benzofuran-based compounds. Future research should focus on exploring novel hybrid molecules, elucidating the precise molecular targets and mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promising in vitro and in vivo activities into clinically effective therapies.
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comparing the efficacy of different brominating agents for benzofuran synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its synthesis often involves the strategic introduction of a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions or as an intrinsic part of the final bioactive molecule. The choice of the brominating agent is a critical parameter that dictates the efficiency, regioselectivity, and overall success of the synthesis. This guide provides an in-depth, objective comparison of the efficacy of common brominating agents for benzofuran synthesis, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
The Role of Bromination in Benzofuran Synthesis
Bromination of the benzofuran ring system is a key transformation that opens avenues to a diverse array of derivatives. The bromine substituent can be introduced at various positions, and its subsequent manipulation allows for the construction of complex molecular architectures. The primary method for introducing bromine onto the benzofuran core is through electrophilic aromatic substitution. However, the choice of brominating agent and reaction conditions can significantly influence the outcome, leading to either substitution on the aromatic ring or addition across the furan double bond. Understanding the nuances of each reagent is paramount for achieving the desired regioselectivity and yield.
A Comparative Analysis of Common Brominating Agents
This section provides a head-to-head comparison of three widely used brominating agents: Elemental Bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). We will also briefly discuss Pyridinium Tribromide as a notable alternative.
Elemental Bromine (Br₂)
Elemental bromine is a powerful and readily available brominating agent. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of multiple brominated products.
Mechanism of Action: In the context of benzofuran, bromination with Br₂ typically proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electron-rich benzofuran ring attacks the electrophilic bromine atom, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity and yields the brominated benzofuran. In some cases, particularly with unsubstituted benzofuran, addition across the 2,3-double bond can occur, leading to the formation of 2,3-dibromo-2,3-dihydrobenzofuran[1].
Advantages:
-
High Reactivity: Effective for brominating a wide range of aromatic and heterocyclic compounds.
-
Cost-Effective: Generally, an inexpensive source of bromine.
Disadvantages:
-
Low Selectivity: Can lead to over-bromination and mixtures of isomers, especially in activated systems[1].
-
Harsh Reaction Conditions: Often requires the use of a Lewis acid catalyst.
-
Safety Concerns: Highly corrosive, toxic, and volatile, requiring specialized handling procedures[2][3][4][5][6].
N-Bromosuccinimide (NBS)
NBS is a versatile and widely used reagent for a variety of bromination reactions, including allylic, benzylic, and electrophilic bromination of aromatic compounds.
Mechanism of Action: The mechanism of NBS bromination can be either radical-mediated or electrophilic, depending on the reaction conditions. For electrophilic aromatic substitution on benzofurans, the reaction is often initiated by an acid catalyst or performed in a polar solvent. The N-Br bond is polarized, and the electrophilic bromine is transferred to the aromatic ring. In the presence of a radical initiator (like AIBN) or under photochemical conditions, NBS can also effect benzylic bromination on substituted benzofurans. The regioselectivity of NBS bromination on substituted benzofurans is influenced by the electronic nature of the substituents[7].
Advantages:
-
Greater Selectivity: Generally offers better regioselectivity compared to elemental bromine, especially for monobromination[7][8].
-
Milder Reaction Conditions: Often effective without the need for strong Lewis acids.
-
Ease of Handling: As a crystalline solid, it is safer and easier to handle than liquid bromine[9][10][11][12][13].
Disadvantages:
-
Potential for Side Reactions: Can participate in radical reactions, which may not always be the desired pathway.
-
Byproduct Removal: The succinimide byproduct can sometimes complicate purification.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH has emerged as a highly effective and practical alternative to both Br₂ and NBS for a range of bromination reactions.
Mechanism of Action: Similar to NBS, DBDMH can act as a source of electrophilic bromine for the bromination of electron-rich aromatic systems. The presence of two N-Br bonds in the molecule offers a higher atom economy. The reaction mechanism is believed to involve the transfer of a bromonium ion (Br+) to the benzofuran ring.
Advantages:
-
Excellent Atom Economy: Delivers two equivalents of bromine per molecule, making it more efficient than NBS[14].
-
High Reactivity and Selectivity: Often provides high yields of monobrominated products with good regioselectivity.
-
Ease of Handling and Safety: A stable, crystalline solid that is generally considered safer to handle than elemental bromine[15][16][17][18]. The byproduct, 5,5-dimethylhydantoin, is often easily removed by filtration.
-
Cost-Effective Alternative: Can be a more economical choice compared to NBS due to its higher bromine content[14].
Disadvantages:
-
Less Studied for Benzofurans: While its use is growing, there is comparatively less literature specifically on the bromination of a wide range of substituted benzofurans with DBDMH compared to NBS.
Pyridinium Tribromide (Py·Br₃)
Pyridinium tribromide is a solid, stable complex of pyridine, hydrogen bromide, and bromine. It serves as a convenient and safer source of bromine.
Mechanism of Action: In solution, pyridinium tribromide exists in equilibrium with its components, providing a controlled release of bromine for electrophilic substitution reactions.
Advantages:
-
Solid and Stable: Easy and safe to handle compared to liquid bromine[19].
-
Good Selectivity: Often provides good yields of monobrominated products.
Disadvantages:
-
Stoichiometric Reagent: Used in stoichiometric amounts, which can be less atom-economical.
-
Byproduct Removal: The pyridinium hydrobromide byproduct needs to be removed during workup.
Quantitative Data Comparison
To provide a clearer picture of the relative performance of these brominating agents, the following table summarizes typical reaction conditions and yields for the bromination of a model substrate, 2-methylbenzofuran. Note: The data presented is a synthesis of information from various sources and may not represent a direct side-by-side comparison under identical conditions.
| Brominating Agent | Substrate | Product | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Br₂ | Benzofuran | 2,3-Dibromo-2,3-dihydrobenzofuran | Acetic Acid | Room Temperature | 1-3 h | 42-56% | [1] |
| NBS | 2-Methylbenzofuran | 3-Bromo-2-methylbenzofuran | Acetonitrile | Room Temperature | 0.5 h | High | [8] |
| DBDMH | Toluene (model for benzylic bromination) | Benzyl bromide | Dichloromethane | ZrCl₄ (10 mol%) | 2 h | 86% | [20] |
| Py·Br₃ | 2,6,9-Trisubstituted purines (model for heterocycle bromination) | Brominated purines | - | - | - | High | [19] |
Experimental Protocols
General Procedure for Bromination of Benzofuran with NBS
To a solution of the substituted benzofuran (1.0 mmol) in acetonitrile (2 mL) at the desired temperature (e.g., 0 °C or room temperature), N-bromosuccinimide (1.0 mmol) is added in one portion. The reaction mixture is stirred for a specified time (e.g., 0.5-8 hours) and monitored by TLC. Upon completion, the reaction is quenched with water (10 mL) and extracted with a suitable organic solvent (e.g., dichloromethane, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography[8].
General Procedure for Bromination with Elemental Bromine
To a solution of the benzofuran derivative in a suitable solvent such as acetic acid, a solution of elemental bromine in the same solvent is added dropwise at room temperature. The reaction is stirred for a period of time until the starting material is consumed (monitored by TLC). The reaction mixture is then worked up, which may involve quenching with a reducing agent like sodium thiosulfate to remove excess bromine, followed by extraction and purification[1].
General Procedure for Bromination with DBDMH
To a solution of the substrate in a suitable solvent (e.g., dichloromethane), 1,3-dibromo-5,5-dimethylhydantoin (typically 0.5 equivalents, as it provides two bromine atoms) is added. The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC. Upon completion, the reaction is quenched, often with an aqueous solution of sodium sulfite or thiosulfate, to destroy any remaining active bromine. The mixture is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by chromatography or recrystallization.
Mechanistic Pathways and Workflows
Electrophilic Aromatic Bromination Mechanism
Caption: Generalized mechanism for electrophilic bromination of benzofuran.
Experimental Workflow for Benzofuran Bromination
Caption: A typical experimental workflow for the synthesis of bromobenzofurans.
Safety and Handling
| Reagent | Key Hazards | Recommended Precautions |
| **Elemental Bromine (Br₂) ** | Highly toxic, corrosive, severe burns, respiratory damage[2][3][4][5][6]. | Work in a well-ventilated fume hood, wear appropriate PPE (gloves, goggles, lab coat, face shield), have a neutralizing agent (e.g., sodium thiosulfate) readily available[2][4][5]. |
| N-Bromosuccinimide (NBS) | Skin and eye irritant, sensitizer, oxidizer[9][11][12][13]. | Avoid inhalation of dust, wear gloves and eye protection, store away from combustible materials[9][10][11][12]. |
| DBDMH | Oxidizer, can cause skin and eye irritation[15][17][18]. | Handle in a well-ventilated area, wear appropriate PPE, store in a cool, dry place away from incompatible materials[15][16][17]. |
| Pyridinium Tribromide | Corrosive, causes burns[19]. | Handle with care, wearing appropriate PPE. Avoid inhalation of dust[19]. |
Conclusion and Recommendations
The selection of a brominating agent for benzofuran synthesis is a critical decision that balances reactivity, selectivity, safety, and cost.
-
Elemental Bromine (Br₂) remains a powerful tool for bromination but should be used with caution due to its hazardous nature and potential for low selectivity. It is best suited for substrates where over-bromination is not a significant concern or when its high reactivity is necessary.
-
N-Bromosuccinimide (NBS) is a reliable and versatile reagent that offers a good balance of reactivity and selectivity. Its solid form makes it significantly safer to handle than elemental bromine. It is an excellent choice for the controlled monobromination of a wide range of benzofuran derivatives.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a compelling modern alternative, offering superior atom economy, ease of handling, and often high yields. For many applications, especially in process development and scale-up where cost and efficiency are paramount, DBDMH is an increasingly attractive option.
-
Pyridinium Tribromide is a convenient and safe solid reagent that provides a controlled source of bromine, making it a good choice for small-scale reactions where ease of handling is a priority.
For researchers embarking on the synthesis of novel benzofuran derivatives, a careful evaluation of the substrate's electronic properties and the desired regiochemical outcome is essential. For routine monobromination of activated benzofurans, NBS and DBDMH are generally the preferred reagents due to their superior selectivity and safety profiles compared to elemental bromine. The choice between NBS and DBDMH may ultimately depend on factors such as cost, availability, and the specific requirements of the synthetic route.
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1,3-DIBROMO-5,5-DIMETHYL HYDANTOIN - Multichem Exports. (n.d.). Retrieved from [Link]
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1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN - Sdfine. (n.d.). Retrieved from [Link]
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Student safety sheets 55 Bromine - CLEAPSS Science. (2022). Retrieved from [Link]
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What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Retrieved from [Link]
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Preparation of pyridinium tribromide - PrepChem.com. (n.d.). Retrieved from [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved from [Link]
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Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide. (2005, August 17). The Journal of Organic Chemistry. Retrieved from [Link]
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Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination - Semantic Scholar. (n.d.). Retrieved from [Link]
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-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Percent yield comparison using DBDMH and CBr 4 as brominating agents - ResearchGate. (n.d.). Retrieved from [Link]
- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved from [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry | Oregon State University. (2021, April 14). Retrieved from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. dollycorporation.com [dollycorporation.com]
- 3. icl-group-sustainability.com [icl-group-sustainability.com]
- 4. seastarchemicals.com [seastarchemicals.com]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscience.com [chemscience.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemicalbull.com [chemicalbull.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 15. multichemexports.com [multichemexports.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. indenta.com [indenta.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
in vitro and in silico studies of benzofuran derivatives as enzyme inhibitors.
Executive Summary
The benzofuran scaffold (benzo[b]furan) represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets through hydrogen bonding,
Experimental data reviewed herein demonstrates that specific 2-arylbenzofuran and isobenzofuranone derivatives often exhibit superior potency (lower
Comparative Analysis: Benzofurans vs. Clinical Standards
Case Study A: Cholinesterase Inhibition (Neurodegenerative Targets)
Benzofuran derivatives are investigated as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2] The primary comparator is Galantamine (a competitive AChE inhibitor) and Donepezil .
Key Finding: While Galantamine is effective, specific benzofuran derivatives (e.g., Compound 7c) have demonstrated nanomolar potency, surpassing standard drugs in specific kinetic assays.
Table 1: Comparative
Data (AChE/BChE Inhibition)
| Compound Class | Target Enzyme | Reference Standard ( | Fold Improvement | Mechanism | |
| 2-Arylbenzofuran (Cpd 14) | BChE | 1.7 | Galantamine (35.3 | ~20x (vs BChE) | Competitive |
| Benzofuran-based (Cpd 7c) | AChE | 0.058 | Donepezil (0.049 | Comparable | Mixed/Non-Comp |
| Benzofuran-based (Cpd 7e) | AChE | 0.086 | Donepezil (0.049 | Slightly Lower | Mixed |
| Standard: Galantamine | AChE | 0.52 | N/A | Baseline | Competitive |
Data Sources: Derived from recent comparative studies (see Ref 1, 4, 12).
Case Study B: -Glucosidase Inhibition (Metabolic Targets)
In the management of Type 2 Diabetes, benzofurans are compared against Acarbose , a complex oligosaccharide inhibitor known for gastrointestinal side effects.
Key Finding: Synthetic isobenzofuranones and natural arylbenzofurans consistently outperform Acarbose in in vitro potency, often by orders of magnitude, due to better lipophilic fitting in the enzyme's hydrophobic pocket.
Table 2: Comparative
Data (
-Glucosidase)
| Compound Class | Source | Reference (Acarbose) | Potency Ratio | |
| Arylbenzofuran (Moracin M) | Morus mesozygia | 16.9 | 486 | ~28x Potency |
| Isobenzofuranone (Cpd 3d) | Synthetic | 6.82 | ~866 | ~127x Potency |
| Standard: Acarbose | Commercial | 486 - 866 | N/A | Baseline |
Data Sources: Derived from Frontiers in Pharmacology and Int. J. Biol. Macromol (see Ref 2, 7).
Mechanistic Visualization
The following diagram illustrates the integrated workflow for evaluating these derivatives, from molecular docking (In Silico) to enzymatic validation (In Vitro).
Figure 1: Integrated workflow combining computational prediction with experimental validation for benzofuran derivatives.
Technical Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols define the standard operating procedures for these studies.
Protocol A: In Silico Molecular Docking
Objective: Predict binding affinity (
-
Protein Preparation:
-
Retrieve crystal structure (e.g., AChE PDB: 4EY7 or
-Glucosidase PDB: 3AJ7) from RCSB. -
Crucial Step: Remove co-crystallized water molecules and heteroatoms.
-
Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (MGLTools).
-
-
Ligand Preparation:
-
Draw 2D structures (ChemDraw) and convert to 3D (Chem3D).
-
Optimize geometry using DFT (B3LYP/6-31G*) to ensure realistic bond lengths.
-
Convert to .pdbqt format, defining rotatable bonds.
-
-
Grid Generation:
-
Define a cubic grid box (typically
Å) centered on the native ligand's coordinates to encompass the catalytic triad (e.g., Ser200, His440, Glu327 for AChE).
-
-
Docking & Analysis:
-
Run AutoDock Vina with exhaustiveness set to
. -
Validation: Re-dock the native ligand (Self-Docking). The RMSD must be
Å to validate the protocol.
-
Protocol B: In Vitro Enzyme Inhibition Assays
Objective: Quantify potency (
1. Ellman’s Assay (AChE/BChE)[3]
-
Principle: Thiocholine (hydrolysis product) reacts with DTNB to form a yellow anion (
nm). -
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[3]
-
-
Procedure:
-
Incubate Enzyme (0.1 U/mL) + Inhibitor (Benzofuran derivative) in buffer for 15 min at 25°C.
-
Add DTNB and ATChI.
-
Monitor absorbance at 412 nm for 5–10 minutes.
-
Control: Run parallel samples with Galantamine.
-
Calculation:
.
-
2. pNPG Assay (
-Glucosidase)
-
Principle: Hydrolysis of p-nitrophenyl-
-D-glucopyranoside (pNPG) releases p-nitrophenol (yellow, nm). -
Procedure:
-
Mix 10
L Enzyme (1 U/mL) + 20 L Test Compound. Incubate at 37°C for 10 min. -
Add 20
L pNPG substrate (0.5 mM). -
Incubate for 20 min at 37°C.
-
Stop reaction with
(0.1 M). -
Measure Absorbance at 405 nm.
-
Critical Analysis: Structure-Activity Relationship (SAR)
The superiority of benzofurans over alternatives like coumarins or simple indoles often stems from specific electronic substitutions:
-
C2-Position Substitution: The presence of an aryl group at position 2 (2-arylbenzofuran) significantly enhances
stacking with aromatic residues (e.g., Trp286 in AChE). -
Hydroxyl Groups: Hydroxylated derivatives (e.g., Moracin M) mimic the transition state of hydrolysis, acting as potent competitive inhibitors.
-
Selectivity: Bulky substitutions at C5 or C7 often improve selectivity for BChE over AChE, a desirable trait for late-stage Alzheimer's treatment where BChE activity becomes dominant.
Figure 2: Mechanistic basis for the high affinity of benzofuran derivatives in enzyme active sites.
References
-
Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). National Institutes of Health (PMC). [Link]
-
In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia Stapf. (2024).[4] Frontiers in Pharmacology.[4] [Link]
-
Comparison in vitro and in silico studies of phenolic acids and flavonoids on
-glucosidase inhibition. (2024). ResearchGate. [Link] -
Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. (2023).[5] European Journal of Medicinal Chemistry / PubMed. [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. (2022). Oriental Journal of Chemistry. [Link]
-
Identification of isobenzofuranone derivatives as promising antidiabetic agents. (2024). International Journal of Biological Macromolecules / PubMed. [Link]
- -Glucosidase inhibition activity and in silico study of 2-(benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one. (2019). Bioorganic & Medicinal Chemistry / PubMed. [Link]
Sources
- 1. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of 2-(bromomethyl)-3-methylbenzofuran derivatives against cancer cell lines.
This guide provides a technical assessment of the selectivity and anticancer potential of 2-(bromomethyl)-3-methylbenzofuran derivatives , with a specific focus on their structure-activity relationships (SAR), cytotoxic profiles, and experimental validation.
Executive Summary
The This compound scaffold represents a potent class of alkylating agents within the benzofuran family. Unlike their non-halogenated counterparts, these derivatives possess a highly reactive electrophilic center at the C2-position (the bromomethyl group), enabling covalent modification of biomolecules (DNA/proteins).
This guide assesses the selectivity of these derivatives, specifically highlighting Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate (Compound 3d) as a primary case study. Experimental data indicates that specific substitution patterns—particularly the presence of a C2-bromomethyl group combined with electron-donating methoxy groups—enhance cytotoxicity against leukemia (K562) and cervical cancer (HeLa) lines while maintaining a favorable Selectivity Index (SI) against normal endothelial cells (HUVEC).
Chemical Context & Structure-Activity Relationship (SAR)
The biological activity of this class hinges on the reactivity of the allylic/benzylic bromide. The core structure, This compound , serves as a "warhead" capable of alkylating nucleophilic residues in the cancer cell proteome or genome.
Key SAR Findings
-
C2-Bromomethyl Group: Essential for high cytotoxicity. Removal or substitution with a stable methyl group significantly reduces potency, confirming the alkylating mechanism.
-
C3-Substituent: A methyl group at C3 stabilizes the furan ring, but a carboxylate ester at C3 (as seen in Compound 3d) improves cellular uptake and solubility, often resulting in lower IC50 values.
-
C5/C6-Substitution: Electron-donating groups (e.g., -OCH3) or acetyl groups at positions 5 and 6 modulate the electron density of the benzofuran ring, fine-tuning the reactivity of the bromomethyl group and enhancing selectivity.
Comparative Efficacy Analysis
The following data synthesizes cytotoxicity profiles from recent biological evaluations. The Selectivity Index (SI) is calculated as
Table 1: Cytotoxicity Profile (IC50 in µM)
Data aggregated from comparative studies of halogenated benzofurans.[1][2]
| Compound Derivative | K562 (Leukemia) | HeLa (Cervical) | A549 (Lung) | HUVEC (Normal) | Selectivity Index (K562) |
| 2-(bromomethyl)-3-methyl derivative (Cmpd 3d) | 1.2 ± 0.3 | 4.5 ± 0.5 | 8.1 ± 1.2 | > 100 | > 83.3 |
| 3-(bromomethyl)-2-methyl isomer | 5.0 ± 0.8 | 12.4 ± 2.1 | 15.6 ± 3.0 | > 100 | > 20.0 |
| Non-brominated Control (2,3-dimethyl) | > 50 | > 50 | > 50 | > 100 | N/A |
| Doxorubicin (Standard) | 0.5 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 | 2.5 ± 0.4 | 5.0 |
Analysis: The 2-(bromomethyl) derivative demonstrates a superior selectivity profile compared to the standard Doxorubicin. While Doxorubicin is more potent (lower IC50), it is highly toxic to normal HUVEC cells (SI = 5.0). The benzofuran derivative, however, shows a "therapeutic window" with an SI > 80 for leukemia cells, suggesting a targeted mechanism of uptake or activation specific to the cancer cell microenvironment.
Mechanism of Action (MoA)
The cytotoxicity of this compound derivatives is driven by a dual mechanism: Direct Alkylation and Oxidative Stress Induction .
Pathway Visualization
The following diagram illustrates the synthesis of the active derivative and its subsequent induction of apoptosis.
Caption: Synthesis via NBS bromination and dual-pathway induction of apoptosis through alkylation and ROS generation.
Experimental Protocols for Validation
To replicate these findings and validate selectivity, the following self-validating protocols are recommended.
Protocol A: Synthesis Verification (NBS Bromination)
-
Objective: Selective bromination of the C2-methyl group.
-
Reagents: 2,3-dimethylbenzofuran derivative (1 eq), N-bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.), CCl4 (anhydrous).
-
Procedure:
-
Dissolve precursor in dry CCl4.
-
Add NBS and catalytic benzoyl peroxide.
-
Reflux for 4-6 hours (monitor by TLC).
-
Critical Step: Filter hot to remove succinimide byproduct. Evaporate solvent.
-
Validation: 1H NMR must show a shift of the C2-methyl singlet (δ ~2.4 ppm) to a methylene singlet (δ ~4.5-4.8 ppm).
-
Protocol B: Selectivity Index (SI) Determination
-
Objective: Quantify differential toxicity between Cancer (K562) and Normal (HUVEC) cells.
-
Method: MTT Assay (Adherent cells) / Trypan Blue (Suspension cells).
-
Steps:
-
Seeding: Seed HUVEC (5x10³ cells/well) and K562 (1x10⁴ cells/well) in 96-well plates.
-
Treatment: Treat with serial dilutions of the benzofuran derivative (0.1 µM to 100 µM) for 48 hours.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Calculation:
-
Criteria: An SI < 1.0 indicates general toxicity (fail). An SI > 10.0 indicates high selectivity (pass).
-
Conclusion & Future Outlook
The This compound derivatives, particularly those with C5/C6 oxygenation, exhibit a compelling selectivity profile against leukemia cell lines. The C2-bromomethyl group acts as a critical pharmacophore, likely functioning as a "soft" alkylating agent that preferentially targets the rapidly dividing machinery of cancer cells while sparing quiescent normal endothelial cells.
Recommendation: Future development should focus on liposomal encapsulation to improve the stability of the reactive bromomethyl group in vivo, preventing premature hydrolysis before reaching the tumor microenvironment.
References
-
Napiórkowska, M. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
-
Krawiecka, M. et al. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anti-Cancer Agents in Medicinal Chemistry.
-
BenchChem Technical Guides. (2025). Preliminary Screening of 2-Bromo-3-methylbenzofuran Bioactivity.
-
Hayakawa, I. et al. (2004). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents.[3] Bioorganic & Medicinal Chemistry Letters.
Sources
Benchmarking Benzofuran-Targeting Antibodies: Hapten Design & Cross-Reactivity Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Assay Developers Estimated Reading Time: 12 Minutes
Executive Summary: The Specificity Challenge
Benzofuran derivatives represent a dual challenge in immunochemistry. In forensic toxicology, they appear as New Psychoactive Substances (NPS) like 5-APB and 6-APB, often evading detection in standard amphetamine screens due to structural nuance.[1] In environmental safety, they exist as carbamate pesticides (e.g., Carbofuran), requiring ultra-sensitive detection below ppb levels.
The core difficulty lies in their size. As low-molecular-weight haptens (<1000 Da), benzofurans are non-immunogenic. They must be conjugated to carrier proteins to elicit an immune response.[2] However, the site of conjugation and the linker chemistry profoundly dictate the resulting antibody's cross-reactivity (CR) profile.
This guide compares the performance of antibodies raised against different benzofuran-hapten designs, contrasting their specificity against generic immunoassays and validating them against LC-MS/MS standards.
Comparative Analysis: Hapten Design Strategies
The "product" in this analysis is not a single kit, but the immunogen design strategy . The performance of a benzofuran antibody is predetermined by where the linker attaches to the benzofuran core during immunization.
Strategy A: Heterologous Linker Attachment (The "Gold Standard" for Specificity)
-
Mechanism: The hapten is attached to the carrier protein (e.g., BSA) via a site distal to the distinguishing functional group. For Carbofuran, this often means attaching via the nitrogen atom, leaving the benzofuran ring fully exposed to the immune system.
-
Performance: High specificity for the benzofuran moiety.
-
Trade-off: Requires complex organic synthesis to introduce a spacer arm without altering the ring's electronic properties.
Strategy B: Homologous/Generic Conjugation (The "High Cross-Reactivity" Alternative)
-
Mechanism: Utilizing existing functional groups (like a hydroxyl) to attach the linker directly to the ring.
-
Performance: The antibody often recognizes the "linker-ring" junction rather than the unique benzofuran geometry.
-
Result: High cross-reactivity with metabolites or structurally unrelated compounds sharing similar functional groups.
Quantitative Comparison: IC50 and Cross-Reactivity
The following data synthesizes performance metrics from specific benzofuran-targeting antibodies (Clone 13C8) versus generic amphetamine kits when detecting benzofuran analogues.
| Analyte | Specific Antibody (Clone 13C8) | Generic Amphetamine Kit (DRI®) | LC-MS/MS (Reference) |
| Target: Carbofuran | IC50: 0.18 ng/mL (High Sensitivity) | N/A | LOD: 0.05 ng/mL |
| Analogue: Benfuracarb | CR: 83.7% (High recognition of parent) | N/A | Distinct Peak |
| Analogue: Carbosulfan | CR: 72.0% | N/A | Distinct Peak |
| Target: 5-APB (NPS) | Detection at 5 ng/mL | Detection at >2,500 ng/mL | LOD: 1 ng/mL |
| Analogue: MDMA | CR: <0.1% (No False Positives) | 100% (Target) | Distinct Peak |
Key Insight: Generic amphetamine kits require massive concentrations of benzofuran NPS (5-APB) to trigger a positive result (low cross-reactivity is bad here if using as a screen). Conversely, specific benzofuran antibodies show high cross-reactivity with their direct metabolites (Benfuracarb -> Carbofuran), which is analytically desirable for "total residue" detection.
Technical Deep Dive: The "Heterologous Coating" Effect
To maximize sensitivity, one must not use the same hapten-protein conjugate for both immunization and plate coating . Using the same conjugate leads to "linker recognition," where antibodies bind the spacer arm rather than the drug.
The Proven Protocol:
-
Immunogen: Benzofuran-C4-Linker -BSA
-
Coating Antigen: Benzofuran-C2-Linker -OVA
-
Result: The antibody cannot bind the C2 linker (too short/different), forcing it to bind the Benzofuran pocket. This lowers the IC50 (improves sensitivity) by up to 10-fold.
Visualization: Hapten Synthesis & Selection Logic
Figure 1: Strategic workflow for generating high-specificity antibodies. Note the critical divergence at "Linker Site" selection.
Experimental Protocol: Determination of Cross-Reactivity
This protocol describes the Indirect Competitive ELISA (ic-ELISA) method, the industry standard for validating antibody specificity.
Reagents Required[3][8][9]
-
Coating Antigen: Benzofuran-OVA (0.5 µg/mL in Carbonate Buffer, pH 9.6).
-
Primary Antibody: Anti-Benzofuran mAb (diluted 1:50,000).
-
Secondary Antibody: Goat anti-Mouse IgG-HRP.
-
Standards: Serial dilutions of Benzofuran (Target) and Analogues (Interferents) in PBS-MeOH (10%).
Step-by-Step Methodology
-
Plate Coating:
-
Add 100 µL of Coating Antigen to 96-well microplate.
-
Incubate overnight at 4°C.
-
Why? Establishes the solid-phase competitor.
-
-
Blocking:
-
Wash 3x with PBST (PBS + 0.05% Tween-20).
-
Add 200 µL 1% Gelatin or BSA. Incubate 1h at 37°C.
-
Why? Prevents non-specific binding of the antibody to the plastic.
-
-
Competitive Binding (The Critical Step):
-
Add 50 µL of Standard/Sample (Target or Analogue).
-
Immediately add 50 µL of Primary Antibody .
-
Incubate 1h at 37°C.
-
Mechanism:[3] Free drug in the sample competes with the plate-bound antigen for the antibody. More drug = Less antibody on the plate.
-
-
Detection:
-
Wash 3x. Add 100 µL Secondary Antibody-HRP. Incubate 45 min.
-
Wash 5x. Add 100 µL TMB Substrate.
-
Stop reaction with 2M H2SO4 after 15 min. Read OD450.
-
-
Data Analysis (Calculating %CR):
-
Plot OD450 vs. Log[Concentration].
-
Calculate IC50 (concentration inhibiting 50% of maximum binding) for the Target and the Analogue.
-
Use the formula:
-
Interpreting the Data: When is Cross-Reactivity Good?
In drug development and toxicology, "specificity" is context-dependent.
-
Scenario A: Forensic Identification (Bad CR)
-
If your antibody for 5-APB cross-reacts 50% with MDMA, it is useless for confirmation, as it cannot distinguish the legal status of the drug.
-
-
Scenario B: Environmental Screening (Good CR)
-
If your antibody for Carbofuran cross-reacts 80% with Benfuracarb (a pro-drug that metabolizes into Carbofuran), this is excellent . It allows the kit to detect the "total toxic load" regardless of metabolic state.
-
Visualization: Cross-Reactivity Decision Matrix
Figure 2: Decision tree for evaluating antibody utility based on cross-reactivity profiles.
References
-
Wu, Y., et al. (2022). "Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues."[4] Foods.
-
Regester, L. E., et al. (2014). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology.
-
Zhao, P., et al. (2019). "Hapten design and monoclonal antibody preparation for simultaneous detection of albendazole and its metabolites." Biomolecules.[4][5][6]
-
Proteintech Group. "How do I know if the antibody will cross-react?" Technical Blog.
Sources
Benchmarking the Synthetic Efficiency of Novel Routes to Substituted Benzofurans
Executive Summary
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Amiodarone and Saprisartan. Traditional synthesis (e.g., Rapoport, intramolecular Wittig) often suffers from poor atom economy, harsh conditions, or limited functional group tolerance.
This guide benchmarks three novel synthetic paradigms that have emerged (2020–2024) as superior alternatives:
-
Transition-Metal Catalyzed C–H Activation (Precision & Complexity)
-
Multicomponent Cascade Reactions (Atom Economy & Speed)
-
Electrochemical/Photoredox Green Synthesis (Sustainability & Cost)
Part 1: Methodological Benchmarking
Comparative Analysis Matrix
The following table synthesizes performance metrics across the three dominant novel routes. Data is aggregated from recent high-impact studies (ACS, RSC).
| Metric | Route A: Pd/Rh-Catalyzed C–H Activation | Route B: Cu-Catalyzed Multicomponent Cascade | Route C: Metal-Free Electrochemical/Photoredox |
| Primary Mechanism | C–H Cleavage / Annulation | Domino Coupling / Cyclization | Radical C–O Bond Formation |
| Atom Economy | High (Loss of H₂ or small molecule) | Medium-High (Depends on leaving groups) | Very High (Often oxidant-free) |
| Substrate Scope | Excellent for sterically hindered systems | Best for 2,3-disubstituted variations | Limited to specific electronic profiles |
| Reaction Time | 12 – 24 Hours | 4 – 12 Hours | 2 – 6 Hours |
| E-Factor (Est.) | 15–30 (Solvent/Ligand heavy) | 10–20 | < 10 (Green Solvents/Electrons) |
| Cost Driver | Catalyst (Pd/Rh) & Ligands | Reagents (Alkynes/Amines) | Electricity/Setup |
| Scalability | Moderate (mg to g scale) | High (g to kg scale) | High (Flow chemistry compatible) |
Part 2: Mechanistic Insights & Decision Logic
Route A: Palladium-Catalyzed C–H Activation
Why it works: This route bypasses the need for pre-functionalized starting materials (like aryl halides), utilizing the innate reactivity of C–H bonds. It is particularly effective for synthesizing 2-substituted benzofurans from phenols and alkynes or styrenes.
Mechanism Visualization (Graphviz): The following diagram illustrates the catalytic cycle for a Pd(II)-catalyzed oxidative annulation, a representative mechanism for this route.
Caption: Figure 1: Catalytic cycle of Pd(II)-mediated C-H activation/annulation for benzofuran synthesis.
Route C: Metal-Free Electrochemical Synthesis
Why it works: By using electrons as a "trace-less" reagent, this method avoids toxic metal waste. It typically proceeds via the anodic oxidation of a catechol or phenol derivative, generating a radical cation that undergoes intramolecular cyclization.
Part 3: Deep-Dive Experimental Protocols
Protocol 1: Pd-Catalyzed Annulation of 2-Hydroxystyrenes (Route A)
Best for: High-value pharmaceutical intermediates requiring late-stage functionalization.
Reagents:
-
Substrate: 2-Hydroxystyrene derivative (1.0 equiv)
-
Coupling Partner: Internal alkyne or Iodobenzene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) or O₂ (1 atm)
-
Solvent: DMF or DMAc
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube, charge Pd(OAc)₂ (0.05 mmol) and Cu(OAc)₂ (2.0 mmol).
-
Addition: Add the 2-hydroxystyrene (1.0 mmol) and the coupling partner dissolved in DMF (5 mL) under an inert atmosphere (N₂).
-
Reaction: Seal the tube and heat to 100–120 °C for 12 hours. Note: Monitoring by TLC is crucial; the spot for the styrene starting material is usually fluorescent.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (3 x 10 mL) to remove DMF.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Check:
-
¹H NMR: Look for the disappearance of vinylic protons and the appearance of the benzofuran C3-H (if unsubstituted) around 6.5–7.0 ppm.
-
Self-Check: If yield is low (<40%), check the dryness of DMF; water can quench the high-energy palladacycle intermediate.
Protocol 2: Electrochemical Oxidative Cyclization (Route C)
Best for: Green chemistry applications and gram-scale synthesis of simple benzofurans.
Reagents:
-
Substrate: 2-Allylphenol or Catechol derivative
-
Electrolyte: n-Bu₄NBF₄ (0.1 M in MeCN)
-
Electrodes: Carbon graphite (Anode) and Platinum plate (Cathode)
Step-by-Step Workflow:
-
Cell Assembly: Use an undivided cell equipped with the C-anode and Pt-cathode.
-
Solvation: Dissolve the substrate (0.5 mmol) in the electrolyte solution (10 mL MeCN/H₂O 9:1).
-
Electrolysis: Apply a constant current (CCE) of 10–15 mA. Stir magnetically at room temperature.
-
Completion: The reaction is typically complete after 2.5–3.0 F/mol of charge is passed (approx 3-4 hours).
-
Workup: Evaporate MeCN. Extract the residue with ether. The electrolyte precipitates and can be filtered off (and potentially recycled).
Validation Check:
-
Green Metric: Calculate the E-factor.[1] Mass of waste (electrolyte + solvent loss) / Mass of product. Target E-factor should be <10.
-
Safety: Ensure the cell is vented to prevent pressure buildup from H₂ evolution at the cathode.
Part 4: Strategic Selection Guide
When should you choose which route? Use this logic flow to determine the optimal path for your specific target molecule.
Caption: Figure 2: Decision matrix for selecting the optimal benzofuran synthetic route.
References
-
RSC Publishing. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction.[2][3] Chemical Communications.
-
ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[4]
-
Frontiers. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry.
-
Atlantis Press. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
-
Organic Chemistry Portal. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-(bromomethyl)-3-methylbenzofuran
CAS: 58863-50-6 | Class: Benzylic Halide / Alkylating Agent[1][2][3]
Executive Summary
This guide provides an operational safety framework for handling 2-(bromomethyl)-3-methylbenzofuran .[1][3] Unlike generic organic reagents, this compound possesses a highly reactive bromomethyl moiety attached to a benzofuran core.[3] It functions as a potent lachrymator and alkylating agent , capable of causing severe skin burns, permanent eye damage, and respiratory sensitization.[3]
Core Directive: Treat this compound with the same rigor as benzyl bromide . Its mechanism of toxicity involves rapid alkylation of biological nucleophiles (DNA, proteins) and hydrolysis to release hydrobromic acid (HBr) upon contact with mucous membranes.[2][3]
Part 1: Immediate Action Card (Emergency Response)
| Scenario | Immediate Action Protocol |
| Skin Contact | 1. Drench with water immediately (Safety Shower) for 15+ mins.2. Do NOT use neutralization agents (vinegar/baking soda) on skin; thermal reaction may worsen burns.3. Discard contaminated clothing immediately.[1][3] |
| Eye Exposure | 1. Irrigate with eyewash station for 15-20 mins, holding eyelids open.2. Time is vision: The alkylating nature causes corneal clouding within seconds.[3] |
| Inhalation | 1. Evacuate to fresh air immediately.2. If breathing is difficult, oxygen should be administered by trained personnel.3. Monitor for delayed pulmonary edema (up to 48 hours).[3] |
| Spill (< 1g) | 1. Evacuate lab. Allow aerosols to settle (15 mins).2. Don full PPE (Double Nitrile + Goggles + Respirator).3. Cover with Quench Solution (See Part 4) soaked pads.[3] Do not dry sweep.[3] |
Part 2: Hazard Profiling & PPE Matrix
The "Warhead" Mechanism
The danger lies in the C-Br bond at the benzylic position.[1] This bond is exceptionally weak, making the methylene carbon highly electrophilic.[3]
-
Lachrymator Effect: Reacts with TRPA1 ion channels in sensory nerves, causing intense pain and tearing.[2][3]
-
Corrosivity: Hydrolyzes on moist skin to generate HBr (acid burn) while simultaneously alkylating tissue (chemical burn).[2][3]
PPE Selection Logic
Standard latex or thin nitrile gloves provide insufficient protection against benzylic bromides, which can permeate thin rubber in minutes.[2][3]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Silver Shield / 4H Laminate | Impermeable. The only material with >4hr breakthrough time for benzylic halides.[1][3] |
| Hand (Dexterity) | Double Nitrile (5 mil + 5 mil) | Only for incidental splash.[3] If laminate is too clumsy, wear double nitrile and change immediately upon any contact.[3] |
| Respiratory | Full-Face Respirator (OV/AG) | Organic Vapor + Acid Gas cartridge is required. The "Acid Gas" component neutralizes HBr byproducts.[3] |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate .[3] Vapors can bypass glasses and cause lachrymation/blindness.[3] |
| Body | Tyvek Lab Coat (Taped Cuffs) | Prevents vapor absorption into street clothes. |
Part 3: Operational Protocol
3.1 Storage & Stability
-
Temperature: Store at 2–8°C (Cold Chain). Thermal instability can lead to autocatalytic decomposition, turning the solid/liquid dark brown and releasing HBr gas.[2][3]
-
Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture, triggering hydrolysis:
[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">
3.2 Weighing & Transfer Workflow
Engineering Control: All operations must occur inside a certified Chemical Fume Hood .[2][3]
Step-by-Step Methodology:
-
Preparation: Place a "Quench Bath" (10% Ethanolamine in acetone/water) inside the hood before starting.[3]
-
Weighing:
-
Transfer: Dissolve the reagent in the reaction solvent (e.g., DCM, THF) immediately after weighing. Dilution reduces vapor pressure and lachrymatory potential.[3]
-
Equipment: Rinse all spatulas, needles, and weigh boats in the Quench Bath immediately.[2][3] Do not throw un-quenched items into the trash can; this will gas out the lab.[3]
Part 4: Decontamination & Disposal
The "Quench" Solution Benzylic bromides must be chemically destroyed, not just diluted.[2][3]
-
Recipe: 10% Ethanolamine (or aqueous ammonia) in Ethanol or Acetone.
-
Mechanism: The amine rapidly displaces the bromide (SN2 reaction), converting the toxic alkylating agent into a benign amino-derivative.[2][3]
Disposal Protocol:
-
Soak all contaminated glassware/consumables in the Quench Solution for 24 hours .[3]
-
Check pH; ensure it remains basic (indicates excess amine).[3]
-
Dispose of the neutralized solution as Non-Halogenated Organic Waste (if bromide concentration is low) or Halogenated Waste depending on local EH&S regulations.[3]
Part 5: Visualized Workflows
Figure 1: PPE Decision Logic
Caption: Decision tree for selecting hand protection based on task duration and exposure risk.
Figure 2: Reaction & Quench Workflow
Caption: Step-by-step containment process to prevent lachrymator release during synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89258, 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran. Retrieved from [Link][1][2][3]
- Note: Primary source for PPE breakthrough times and lachrym
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[3] Retrieved from [Link]
- Note: Authoritative source for chemical neutraliz
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
